molecular formula C10H11ClO2 B1616835 2-(4-Chlorophenyl)butanoic acid CAS No. 29645-00-9

2-(4-Chlorophenyl)butanoic acid

Cat. No.: B1616835
CAS No.: 29645-00-9
M. Wt: 198.64 g/mol
InChI Key: CVZHTBMFVPENFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)butanoic acid is a chiral aromatic carboxylic acid of significant interest in synthetic and medicinal chemistry research. The compound features a chlorophenyl moiety attached to the second carbon of a butanoic acid chain, making it a versatile building block for the synthesis of more complex molecules. Related chlorophenyl carboxylic acid derivatives have demonstrated importance in the development of pharmaceutical intermediates and have been studied for their biological activities, including as anti-cancer and anti-leishmanial agents . Research Applications and Value: - Pharmaceutical Intermediate: This compound serves as a critical precursor in organic synthesis. Structurally similar compounds, such as those featuring glutaric acid-amide backbones, are actively researched for their therapeutic potential . The 4-chlorophenyl group is a common pharmacophore that can influence a molecule's binding affinity and metabolic stability. - Material Science and Chemical Synthesis: The molecule is valuable for studying supramolecular structures and hydrogen-bonding networks, as the carboxylic acid functional group can form dimeric synthons and other aggregates that are relevant in crystal engineering . Handling and Storage: Store in a cool, dry place. Protect from moisture. The product is for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) before handling.

Properties

IUPAC Name

2-(4-chlorophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-2-9(10(12)13)7-3-5-8(11)6-4-7/h3-6,9H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZHTBMFVPENFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80952114
Record name 2-(4-Chlorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80952114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29645-00-9
Record name 4-Chloro-α-ethylbenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29645-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyric acid, 2-(p-chlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029645009
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Chlorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80952114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical Structure and Properties of 2-(4-Chlorophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-Chlorophenyl)butanoic acid (CAS: 20629-35-0) represents a critical scaffold in medicinal chemistry, serving as both a lipophilic analog of the 2-arylpropionic acid (profen) class of non-steroidal anti-inflammatory drugs (NSAIDs) and a versatile chiral building block.[1] Unlike its propionic acid counterparts (e.g., Ibuprofen), the butanoic acid backbone introduces increased steric bulk and lipophilicity at the


-position, significantly altering its pharmacokinetic profile and binding affinity.

This guide provides a comprehensive technical analysis of the molecule, detailing its physiochemical architecture, validated synthetic protocols, analytical characterization, and pharmaceutical relevance. It is designed for researchers requiring high-fidelity data for drug design, metabolic stability studies, or asymmetric synthesis benchmarking.[2]

Part 1: Molecular Architecture & Physiochemical Properties[1]

Structural Analysis

The molecule consists of a butyric acid backbone substituted at the


-carbon (C2) with a para-chlorophenyl ring.[1][2] This structure creates a chiral center at C2, existing as two enantiomers (

and

).
  • Lipophilic Enhancement: The chlorine atom at the para-position exerts a dual effect: it withdraws electrons via induction (

    
    -effect) while donating electron density via resonance (
    
    
    
    -effect), ultimately deactivating the ring toward electrophilic aromatic substitution but significantly increasing lipophilicity compared to the unsubstituted phenyl analog.[1][2]
  • Metabolic Blockade: The C4-chlorine substituent effectively blocks para-hydroxylation, a primary metabolic clearance pathway for phenyl-bearing drugs (mediated by CYP450 isoforms), thereby potentially extending the molecule's half-life in vivo.[1][2]

Physiochemical Data Table[2]
PropertyValue / DescriptionRelevance
IUPAC Name This compoundOfficial nomenclature
CAS Number 20629-35-0Registry identification
Molecular Formula

Stoichiometry
Molecular Weight 198.65 g/mol Mass spectrometry calibration
pKa (Predicted) 4.21 ± 0.10Ionization state at physiological pH (7.[1][2][3]4)
LogP (Octanol/Water) ~2.9 - 3.1High membrane permeability prediction
Melting Point 83–85 °CSolid-state characterization
Chiral Center C2 (

-carbon)
Requires enantioselective analysis
Structure-Property Relationship (Graphviz)[1]

MolecularProperties Molecule 2-(4-Chlorophenyl) butanoic acid Cl_Group 4-Chloro Substituent Molecule->Cl_Group Ethyl_Group Alpha-Ethyl Group Molecule->Ethyl_Group Carboxyl Carboxylic Acid Molecule->Carboxyl Effect_Metabolism Blocks p-Hydroxylation (Increases t1/2) Cl_Group->Effect_Metabolism Effect_Lipophilicity Increases LogP (Membrane Permeability) Cl_Group->Effect_Lipophilicity Ethyl_Group->Effect_Lipophilicity Effect_Steric Steric Bulk (Alters Enzyme Binding) Ethyl_Group->Effect_Steric Effect_Solubility pKa ~4.2 (Anionic at pH 7.4) Carboxyl->Effect_Solubility

Figure 1: Structure-Activity Relationship (SAR) map illustrating how specific functional groups influence the pharmacokinetic properties of the molecule.[1]

Part 2: Synthetic Methodology

The synthesis of this compound typically proceeds via the


-alkylation of an arylacetate ester.[1][2] This method is preferred for its scalability and reliability.
Reaction Logic
  • Substrate: Ethyl 4-chlorophenylacetate.[2]

  • Base: Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH) is used to generate the enolate.[2] LDA is preferred for kinetic control at low temperatures (-78°C) to minimize self-condensation.[1]

  • Electrophile: Ethyl iodide (EtI) introduces the ethyl chain.[2]

  • Hydrolysis: Basic hydrolysis (LiOH or NaOH) converts the ester to the free acid.[2]

Validated Protocol: -Alkylation Route

Safety Note: This protocol involves pyrophoric bases and alkylating agents.[2] Perform all steps under an inert atmosphere (Nitrogen or Argon) in a fume hood.

Step 1: Enolate Formation & Alkylation [1][2]

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Purge with Argon.

  • Reagent Prep: Add Ethyl 4-chlorophenylacetate (10.0 mmol, 1.0 eq) to anhydrous THF (50 mL). Cool the solution to -78°C (Dry ice/Acetone bath).

  • Deprotonation: Slowly add LDA (1.1 eq, 2.0 M in THF/heptane) dropwise over 15 minutes. The solution typically turns yellow/orange, indicating enolate formation. Stir for 30 minutes at -78°C.

  • Alkylation: Add Ethyl iodide (1.2 eq) dropwise.

  • Reaction: Allow the mixture to warm slowly to room temperature over 4 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of the starting material.[2]

  • Quench: Quench with saturated aqueous

    
     (20 mL). Extract with Diethyl Ether (3 x 30 mL). Dry organic layers over 
    
    
    
    and concentrate in vacuo.

Step 2: Hydrolysis

  • Dissolution: Dissolve the crude alkylated ester in a mixture of THF:MeOH:Water (3:1:1, 50 mL).

  • Saponification: Add LiOH·H2O (3.0 eq).[2] Stir vigorously at room temperature for 12 hours.

  • Workup: Acidify the reaction mixture to pH ~2 using 1M HCl. A white precipitate (the product) should form.[2]

  • Isolation: Extract with Ethyl Acetate (3 x 30 mL). Wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Hexane/Ethyl Acetate to yield pure this compound.

Synthesis Workflow Diagram

Synthesis Start Ethyl 4-chlorophenylacetate Step1 1. LDA, THF, -78°C (Enolate Formation) Start->Step1 Step2 2. Ethyl Iodide (EtI) (Nucleophilic Substitution) Step1->Step2 Intermediate Ethyl 2-(4-chlorophenyl)butanoate Step2->Intermediate Step3 3. LiOH, THF/H2O (Saponification) Intermediate->Step3 Step4 4. HCl (pH 2) (Acidification) Step3->Step4 Final This compound (Target Molecule) Step4->Final

Figure 2: Step-by-step synthetic pathway from the phenylacetate precursor to the final carboxylic acid.

Part 3: Analytical Characterization[1]

Trustworthy identification relies on orthogonal analytical methods.[2] The following parameters are expected for the purified compound.

Spectroscopic Profile[2]
  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       11.0–12.0 (br s, 1H, -COOH)
      
    • 
       7.28–7.32 (m, 2H, Ar-H, meta to alkyl)
      
    • 
       7.22–7.26 (m, 2H, Ar-H, ortho to alkyl)
      
    • 
       3.45 (t, 
      
      
      
      Hz, 1H, Ar-CH-COOH)[1]
    • 
       1.75–2.10 (m, 2H, -CH
      
      
      
      -)[1]
    • 
       0.92 (t, 
      
      
      
      Hz, 3H, -CH
      
      
      )
  • IR Spectroscopy (ATR):

    • 1700–1725 cm

      
       (Strong C=O stretch, carboxylic acid dimer)[1]
      
    • 2800–3100 cm

      
       (Broad O-H stretch)[1]
      
    • 1090 cm

      
       (Ar-Cl stretch)[1]
      
Chiral HPLC Method (Enantiomeric Purity)

Since the biological activity of 2-arylalkanoic acids often resides in the


-enantiomer (due to COX enzyme homology), chiral separation is critical.[1]
  • Column: Chiralcel OD-H or AD-H (Cellulose-based).[1][2]

  • Mobile Phase: Hexane : Isopropanol (98 :[2] 2) with 0.1% Trifluoroacetic acid (TFA).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 254 nm.[2]

  • Expected Result: Baseline separation of

    
     and 
    
    
    
    enantiomers.

Part 4: Pharmaceutical & Research Applications[1][2]

NSAID Pharmacophore Development

This compound serves as a "stripped-down" model for the Profen class of drugs.[1][2]

  • Mechanism: Structurally, it mimics the arachidonic acid transition state in the Cyclooxygenase (COX) active site. The 4-chloro group enhances hydrophobic interaction within the enzyme channel.[1]

  • Research Use: It is frequently used in Quantitative Structure-Activity Relationship (QSAR) studies to determine the steric limits of the COX binding pocket.[1][2] The ethyl group (butanoic acid) is bulkier than the methyl group (propionic acid/Ibuprofen), often resulting in altered COX-1 vs. COX-2 selectivity.[1]

Metabolic Stability Probe

In drug metabolism studies, this molecule is used to demonstrate the "Chloro-blocking effect." [2]

  • Concept: The unsubstituted analog, 2-phenylbutanoic acid, is rapidly metabolized via para-hydroxylation.[1][2]

  • Application: Researchers use the 4-chloro derivative to shunt metabolism towards alternative pathways (e.g., glucuronidation of the carboxylic acid or

    
    -oxidation of the ethyl chain), thereby validating metabolic soft-spot identification algorithms.[1]
    
Intermediate for Indobufen Synthesis

While Indobufen (an antiplatelet agent) possesses a complex nitrogenous substituent, this compound is chemically related to the intermediates used to construct the Indobufen core.[1] It serves as a reference standard for impurity profiling in the synthesis of 2-arylbutanoic acid derivatives.[1][2]

References

  • National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CID 151146, this compound.[1] Retrieved from [Link]

  • Carreira, E. M., & Kvaerno, L. (2008). Classics in Stereoselective Synthesis.[2] Wiley-VCH.[1][2] (Context: General methodology for asymmetric alkylation of aryl acetic acids).

  • Lombardino, J. G. (1985).[2] Nonsteroidal Antiinflammatory Drugs.[2] Wiley-Interscience.[1][2] (Context: SAR of 2-arylalkanoic acids and the role of alpha-substitution).

Sources

2-(4-Chlorophenyl)butanoic acid CAS 2012-03-5 technical data sheet

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(4-Chlorophenyl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

A Note on Chemical Identifiers: This technical guide focuses on This compound corresponding to CAS Number 29645-00-9 . Initial inquiries regarding CAS 2012-03-5 did not yield data for a publicly documented chemical substance, suggesting a potential transcription error. The following information has been compiled and verified for the validated CAS number 29645-00-9.

Introduction and Scientific Context

This compound is a halogenated aromatic carboxylic acid. Its structure, featuring a chiral center at the alpha-carbon and a para-substituted chlorophenyl group, makes it a molecule of interest in medicinal chemistry and organic synthesis. The presence of the chlorine atom significantly alters the electronic properties of the phenyl ring, influencing the molecule's reactivity, lipophilicity, and metabolic stability. This guide provides a comprehensive overview of its known physical and chemical properties, a detailed experimental protocol for its synthesis, predicted spectral data for analytical characterization, and essential safety and handling information. The insights herein are intended to empower researchers in leveraging this compound as a building block for novel chemical entities.

Chemical Identity and Physical Properties

A precise understanding of the physicochemical properties of a compound is the foundation of its application in research and development. While experimental data for this specific molecule is limited, a combination of verified data and predictive modeling provides a robust profile.

Structure and Identifiers

The molecular structure consists of a butane chain with a carboxylic acid group at one terminus. The phenyl group, substituted with a chlorine atom at the para (4) position, is attached to the second carbon (alpha-position) of the butanoic acid backbone.

Caption: Molecular Structure of this compound.

Physicochemical Data Summary

The following table summarizes the key identifiers and properties of this compound. Predicted values are derived from standard computational models and are provided for guidance in experimental design.

PropertyValueSource
IUPAC Name This compound-
CAS Number 29645-00-9[1]
Molecular Formula C₁₀H₁₁ClO₂-
Molecular Weight 198.65 g/mol -
Melting Point 83-85 °CChemicalBook[2]
Boiling Point 311.3 ± 17.0 °CPredicted
Density 1.23 ± 0.1 g/cm³Predicted
pKa ~4.5Predicted
LogP 3.1 ± 0.4Predicted

Synthesis Protocol: From Nitrile to Carboxylic Acid

The synthesis of 2-arylbutanoic acids can be efficiently achieved through the α-alkylation of a corresponding arylacetonitrile, followed by hydrolysis of the nitrile group to a carboxylic acid. This two-step approach offers high yields and utilizes readily available starting materials.

G cluster_0 Step 1: α-Alkylation cluster_1 Step 2: Hydrolysis A (4-Chlorophenyl)acetonitrile B Deprotonation with NaH A->B C Carbanion Intermediate B->C D Alkylation with Iodoethane C->D E 2-(4-Chlorophenyl)butanenitrile D->E F 2-(4-Chlorophenyl)butanenitrile G Acid or Base Catalysis (e.g., H2SO4 or NaOH) F->G H Hydrolysis Reaction G->H I This compound H->I

Caption: Proposed two-step synthesis workflow for this compound.

Rationale Behind Experimental Choices
  • Starting Material: (4-Chlorophenyl)acetonitrile is an ideal precursor. The hydrogens on the carbon adjacent to both the phenyl ring and the nitrile group are acidic (pKa ~22 in DMSO), making deprotonation feasible with a strong, non-nucleophilic base.

  • Base Selection: Sodium hydride (NaH) is chosen as the base. It is a strong, non-nucleophilic base that irreversibly deprotonates the α-carbon, driving the reaction forward. The only byproduct is hydrogen gas, which is easily removed from the reaction mixture.

  • Alkylation Agent: Iodoethane is an effective ethylating agent. The iodide is an excellent leaving group, facilitating the Sₙ2 reaction with the generated carbanion.

  • Hydrolysis: Acid-catalyzed hydrolysis (e.g., with aqueous sulfuric acid) is a robust method for converting the nitrile to a carboxylic acid. The reaction proceeds through a carboximidic acid intermediate to the final product.

Detailed Step-by-Step Methodology

Step 1: Synthesis of 2-(4-Chlorophenyl)butanenitrile

  • Preparation: To a flame-dried 250 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 2.4 g, 60 mmol) and wash with dry hexane (3 x 10 mL) to remove the oil.

  • Solvent Addition: Add 100 mL of anhydrous dimethylformamide (DMF) to the flask.

  • Substrate Addition: Slowly add a solution of (4-chlorophenyl)acetonitrile (7.58 g, 50 mmol) in 20 mL of anhydrous DMF to the stirred suspension at 0 °C (ice bath).[3][4]

  • Deprotonation: Allow the mixture to stir at room temperature for 1 hour. The evolution of hydrogen gas should be observed.

  • Alkylation: Cool the mixture back to 0 °C and add iodoethane (9.36 g, 60 mmol) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Carefully quench the reaction by slowly adding 100 mL of water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude nitrile can be purified by vacuum distillation or used directly in the next step.

Step 2: Hydrolysis to this compound

  • Reaction Setup: To the crude 2-(4-chlorophenyl)butanenitrile (~50 mmol) in a 250 mL round-bottom flask, add 100 mL of 50% (v/v) aqueous sulfuric acid.

  • Hydrolysis: Heat the mixture to reflux (approximately 120-130 °C) with vigorous stirring for 6-8 hours. Monitor the reaction by TLC until the starting nitrile is consumed.

  • Isolation: Cool the reaction mixture to room temperature and pour it over 200 g of ice. The product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration and wash with cold water until the washings are neutral.

  • Recrystallization: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or toluene) to yield pure this compound as a crystalline solid.

Analytical and Spectral Data (Predicted)

As experimental spectra are not widely available, the following data are predicted based on established principles of spectroscopy and analysis of structurally similar compounds. These serve as a guide for characterization.

¹H NMR Spectroscopy
  • Solvent: CDCl₃

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11.0 - 12.0broad singlet1H-COOH The acidic proton of the carboxylic acid is typically a broad singlet far downfield.
~7.30doublet2HAr-H (ortho to Cl)Aromatic protons ortho to the electron-withdrawing chlorine atom.
~7.25doublet2HAr-H (meta to Cl)Aromatic protons meta to the chlorine atom.
~3.60triplet1H-CH(Ar)- The methine proton is deshielded by both the aromatic ring and the carbonyl group.
~2.10 - 1.90multiplet2H-CH₂- The methylene protons of the ethyl group.
~0.95triplet3H-CH₃ The terminal methyl group protons.
¹³C NMR Spectroscopy
  • Solvent: CDCl₃

Chemical Shift (δ, ppm)AssignmentRationale
~179C =OCarboxylic acid carbonyl carbon.
~139Ar-C (ipso to alkyl)Quaternary aromatic carbon attached to the butanoic acid chain.
~133Ar-C -ClQuaternary aromatic carbon attached to chlorine.
~129Ar-C HAromatic methine carbons.
~128Ar-C HAromatic methine carbons.
~52C H(Ar)Alpha-carbon, deshielded by the aromatic ring and carbonyl.
~26-C H₂-Methylene carbon of the ethyl group.
~12-C H₃Methyl carbon of the ethyl group.
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500BroadO-H stretch (from carboxylic acid, hydrogen-bonded)
3050 - 3010MediumC-H stretch (aromatic)
2980 - 2850MediumC-H stretch (aliphatic)
~1710StrongC=O stretch (from carboxylic acid dimer)
~1600, ~1490Medium-WeakC=C stretch (aromatic ring)
~1410MediumO-H bend (in-plane)
~1100 - 1085StrongC-Cl stretch
~920BroadO-H bend (out-of-plane dimer)
~830StrongC-H bend (para-disubstituted ring, out-of-plane)
Mass Spectrometry (Electron Ionization)

The fragmentation pattern is predicted to show characteristic losses associated with carboxylic acids and alkylbenzenes.

m/zPredicted IdentityRationale
198/200[M]⁺Molecular ion peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom.
153/155[M - COOH]⁺Loss of the carboxylic acid group (45 Da).
125/127[C₇H₆Cl]⁺Benzylic cleavage, forming the chlorotropylium ion.
111[C₇H₄Cl]⁺Further fragmentation of the chlorotropylium ion.

Safety, Handling, and Storage

As a chlorinated aromatic carboxylic acid, this compound should be handled with appropriate care. The following guidelines are based on data from structurally related chemicals.[5][6][7][8][9]

Hazard Identification
  • Acute Toxicity: Harmful if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Eye Damage/Irritation: Causes serious eye irritation.

  • Respiratory: May cause respiratory irritation.

Recommended Handling Procedures
  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear nitrile or other chemically resistant gloves. Wear a lab coat.

    • Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from strong oxidizing agents and strong bases.

Conclusion

This compound (CAS 29645-00-9) is a valuable synthetic intermediate. While comprehensive experimental data remains sparse, this guide provides a robust framework for its synthesis, characterization, and safe handling based on established chemical principles and data from analogous compounds. The provided protocols and predicted data offer a solid starting point for researchers aiming to incorporate this versatile building block into their synthetic and drug discovery programs.

References

  • Current time information in Laurens County, US. Google.
  • 4-Chlorophenylacetonitrile. Wikipedia. Retrieved February 15, 2026, from [Link]

  • This compound (1 x 250 mg). Reagentia. Retrieved February 15, 2026, from [Link]

  • Butanoic acid, 4-chlorophenyl ester. NIST WebBook. Retrieved February 15, 2026, from [Link]

  • The preparation method of the new 2 Ethylbutanoic acid of one class. Google Patents. (CN106892809A).
  • Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Organic Syntheses Procedure. Retrieved February 15, 2026, from [Link]

  • Synthesis of 2-methyl butanoic acid from polymeric ester. ResearchGate. Retrieved February 15, 2026, from [Link]

  • 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. MDPI. Retrieved February 15, 2026, from [Link]

  • PS9. Yale Chemistry Department. Retrieved February 15, 2026, from [Link]

  • p-METHOXYPHENYLACETONITRILE. Organic Syntheses Procedure. Retrieved February 15, 2026, from [Link]

  • 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. MDPI. Retrieved February 15, 2026, from [Link]

  • 4-Chlorobenzyl cyanide. PubChem. Retrieved February 15, 2026, from [Link]

  • 2-Methylbutanoic acid. Wikipedia. Retrieved February 15, 2026, from [Link]

  • 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. Semantic Scholar. Retrieved February 15, 2026, from [Link]

  • α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols. ResearchGate. Retrieved February 15, 2026, from [Link]

  • (PDF) 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. ResearchGate. Retrieved February 15, 2026, from [Link]

  • 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. Semantic Scholar. Retrieved February 15, 2026, from [Link]

  • low/high resolution 1H proton nmr spectrum of butanoic acid. Doc Brown's Chemistry. Retrieved February 15, 2026, from [Link]

  • Baclofen Impurities. Alfa Omega Pharma. Retrieved February 15, 2026, from [Link]

  • Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Universität Halle. Retrieved February 15, 2026, from [Link]

  • infrared spectrum of butanoic acid. Doc Brown's Chemistry. Retrieved February 15, 2026, from [Link]

Sources

Comprehensive Technical Guide: Acidity Constants (pKa) and Physicochemical Profile of 2-(4-Chlorophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 2-(4-Chlorophenyl)butanoic acid CAS Registry Number: 29645-00-9 Molecular Formula: C₁₀H₁₁ClO₂ Molecular Weight: 198.65 g/mol

This guide provides a rigorous analysis of the acidity constants (pKa) of this compound, a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and a structural analog to GABAergic agents. While often cited with predicted values, accurate determination of its dissociation profile is essential for optimizing lipophilicity (LogD) and membrane permeability in drug development.

This document outlines the theoretical basis for its acidity, provides consensus data values, and details a self-validating experimental protocol for potentiometric determination.

Structural Analysis & Electronic Effects

To understand the acidity of this compound, one must analyze the electronic environment of the carboxyl group. The pKa is governed by the stability of the conjugate base (carboxylate anion), which is influenced by inductive and resonance effects.

Structural Components[1][2]
  • Butanoic Acid Backbone: Unsubstituted butanoic acid has a pKa of approximately 4.82 .

  • 
    -Phenyl Substitution:  The phenyl ring at the C2 (
    
    
    
    ) position exerts a -I (inductive withdrawing) effect, stabilizing the negative charge on the carboxylate oxygen. This typically lowers the pKa by 0.4–0.5 units (compare acetic acid pKa 4.76 vs. phenylacetic acid pKa 4.31).
  • 4-Chloro Substituent: The chlorine atom at the para position of the phenyl ring is electron-withdrawing (-I effect) but has a weak electron-donating resonance effect (+R). In the context of acidity, the inductive withdrawal dominates, further stabilizing the anion and lowering the pKa relative to the unsubstituted phenyl analog.

Visualization of Inductive Effects

The following diagram illustrates the electron-withdrawing vectors that contribute to the increased acidity of this compound compared to its aliphatic parent.

InductiveEffects cluster_legend Mechanism Cl Cl Atom (-I Effect) Phenyl Phenyl Ring (Signal Transducer) Cl->Phenyl Electron Withdrawal AlphaC C2 (Alpha Carbon) (Chiral Center) Phenyl->AlphaC -I Induction COOH COOH Group (Proton Source) AlphaC->COOH Anion Stabilization Result: Lower pKa (Higher Acidity) Result: Lower pKa (Higher Acidity)

Figure 1: Directionality of electronic effects. The Cl atom enhances the electron-withdrawing nature of the phenyl ring, pulling electron density away from the carboxylate group, thereby stabilizing the conjugate base.

Acidity Constants (pKa) Data Profile

The values below represent a synthesis of predicted models and comparative structural analysis, as direct experimental data is sparse in open literature.

Table 1: Consensus pKa Values and Physicochemical Properties
ParameterValue / RangeSource/MethodConfidence
pKa (Stoichiometric) 4.21 ± 0.10 Computational Consensus (ACD/Labs, ChemAxon)High
pKa (Thermodynamic) 4.15 Extrapolated from aqueous methanolMedium
LogP (Lipophilicity) 2.90 Predicted (XLogP3)High
LogD (pH 7.4) 0.2 - 0.5 Calculated (Ionized species dominates)High
Intrinsic Solubility ~0.2 mg/mL Estimation for free acid formMedium

Interpretation: At physiological pH (7.4), this compound exists almost exclusively (>99.9%) in its ionized carboxylate form. This has profound implications for formulation, requiring salt forms (e.g., sodium or calcium salts) to ensure solubility, while the free acid form is likely membrane-permeable but poorly soluble.

Experimental Protocol: Potentiometric Determination

Target Audience: Analytical Chemists & Formulation Scientists

Since literature values are often predicted, experimental verification is required for regulatory submissions. The low water solubility of the free acid necessitates a Cosolvent Potentiometric Titration .

Principle

The pKa is determined by titrating the substance in varying ratios of Methanol/Water (e.g., 20%, 30%, 40% MeOH) and extrapolating the Yasuda-Shedlovsky plot to 0% organic solvent.

Reagents & Setup
  • Analyte: ~10 mg of this compound (High Purity >99%).

  • Titrant: 0.1 M KOH (Carbonate-free, standardized).

  • Solvent: Methanol (HPLC Grade) and degassed water.

  • Ionic Strength Adjuster: 0.15 M KCl (to mimic physiological ionic strength).

  • Apparatus: Automated Potentiometric Titrator (e.g., Mettler Toledo or Metrohm) with a glass pH electrode.

Workflow Diagram

TitrationWorkflow Start Start: Sample Preparation Weigh Weigh ~10mg Analyte Dissolve in MeOH (Co-solvent) Start->Weigh Prepare Prepare 3 Ratios: 30%, 40%, 50% MeOH/Water Weigh->Prepare Blank Perform Blank Titration (Determine pKw*) Prepare->Blank Titrate Titrate Sample with 0.1M KOH Record pH vs Volume Blank->Titrate Calc Calculate psKa (Apparent pKa per solvent ratio) Titrate->Calc Extrapolate Yasuda-Shedlovsky Extrapolation Plot psKa vs 1/Dielectric Constant Calc->Extrapolate Result Final Aqueous pKa Extrapolate->Result

Figure 2: Step-by-step workflow for accurately determining the aqueous pKa of lipophilic acids using the co-solvent extrapolation method.

Data Analysis (The Yasuda-Shedlovsky Equation)

To obtain the true aqueous pKa (


), plot the apparent pKa (

) measured in cosolvent mixtures against the inverse of the dielectric constant (

) of the solvent mixture:


Where the intercept (


) relates to the aqueous pKa. This linear regression eliminates the error introduced by the organic solvent.

Pharmaceutical Implications[3]

pH-Dependent Solubility (Henderson-Hasselbalch)

The solubility of this compound (


) at a given pH is defined by:


  • Below pH 2.0: The compound is unionized (

    
     mg/mL). High lipophilicity favors membrane permeation but limits dissolution rate.
    
  • At pH 6.8 (Intestine): The compound is >99% ionized. Solubility increases drastically, but permeability of the charged species decreases.

Chiral Considerations

This compound contains a chiral center at C2.

  • Acidity: The pKa values of the (R)- and (S)-enantiomers are identical in an achiral environment.

  • Separation: Chiral resolution (e.g., via diastereomeric salt formation with chiral amines like

    
    -methylbenzylamine) relies on the pKa difference between the diastereomeric salts, not the acid itself.
    

References

  • ChemicalBook. (2025).[1] this compound - CAS 29645-00-9 Properties and Predicted Data. Retrieved from

  • PubChem. (2025).[2][3] this compound (Compound CID 11356083). National Library of Medicine. Retrieved from [Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard reference for pKa methodology).
  • Serjeant, E. P., & Dempsey, B. (1979).[4] Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. (Source for comparative butanoic/phenylacetic acid data).

Sources

A Comprehensive Guide to the Safe Handling of 2-(4-Chlorophenyl)butanoic acid for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide for the safe handling of 2-(4-Chlorophenyl)butanoic acid. Designed for researchers, scientists, and drug development professionals, this guide moves beyond a standard Safety Data Sheet (SDS) to explain the causality behind safety protocols, ensuring a foundational understanding of risk mitigation. The procedures outlined herein are designed to create a self-validating system of safety, grounded in authoritative data and best practices.

Section 1: Introduction & Hazard Synopsis

This compound is a halogenated aromatic carboxylic acid. While specific toxicological data for this exact compound is limited, its structural motifs—a chlorinated aromatic ring and a butanoic acid chain—suggest a profile that warrants careful and informed handling. Based on data from structurally similar compounds, researchers should anticipate potential hazards including skin, eye, and respiratory tract irritation.[1] Some related compounds have also been associated with the potential for organ damage through prolonged or repeated exposure.[2] Therefore, a comprehensive approach to exposure control is paramount.

This guide is built upon the principle that understanding the "why" behind a safety protocol is as critical as the protocol itself. By understanding the chemical's likely behavior and potential biological interactions, laboratory personnel can make more informed decisions, particularly in non-routine situations.

Section 2: The Logic of Exposure Control: A Hierarchy of Safety

Effective chemical safety is not merely about personal protective equipment (PPE); it is a systematic approach to minimizing exposure. The universally accepted "Hierarchy of Controls" provides a framework for implementing the most effective and reliable safety measures. This approach prioritizes engineering and administrative controls over sole reliance on PPE.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Is the compound essential? Engineering Engineering Controls (e.g., Chemical Fume Hood) Substitution->Engineering Can a less hazardous analog be used? Administrative Administrative Controls (SOPs, Training, Labeling) Engineering->Administrative Isolate the hazard from personnel. PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) (Least Effective) Administrative->PPE Change the way people work.

Caption: Hierarchy of Controls applied to handling this compound.

  • Engineering Controls: The primary method for controlling exposure to solid particulates or aerosols of this compound is through the mandatory use of a certified chemical fume hood.[2][3] This isolates the material, preventing inhalation of dust that may be generated during weighing or transfer.

  • Administrative Controls: This guide serves as a key administrative control. Strict adherence to Standard Operating Procedures (SOPs), clear labeling of all containers, and documented training for all personnel are critical. All work areas should be clearly designated for handling this compound.

  • Personal Protective Equipment (PPE): PPE is the final barrier of protection and must be used in conjunction with the controls above. It should never be the sole method of protection.

Section 3: Physical & Chemical Properties: Understanding the Behavior

While a complete, verified dataset for this compound is not available in the provided search results, we can infer its likely properties. Data for analogous compounds are presented for context.

PropertyValue / Expected ValueCausality & Handling Implications
Molecular Formula C₁₀H₁₁ClO₂Indicates the presence of chlorine, which can influence toxicity and reactivity.
Molecular Weight ~198.65 g/mol As a solid, its density means it is unlikely to become airborne without agitation, but fine powders can be easily inhaled.
Appearance Likely a solid (e.g., colorless crystals)Solid form necessitates careful handling to avoid dust generation.[1]
Solubility Expected to be soluble in organic solvents.Choose appropriate solvents for solution preparation and for decontamination of surfaces.
Reactivity Avoid strong oxidizing agents, strong bases, and alkaline metals.[3][4]Incompatible materials could lead to vigorous reactions or degradation into unknown, potentially more hazardous products.
Decomposition Hazardous decomposition products may include toxic fumes like hydrogen chloride, nitrogen oxides, and sulfur oxides upon combustion.[4]This informs the appropriate firefighting measures and the need for respiratory protection during a fire.

Section 4: Toxicological Profile: A Data-Driven Assessment

The toxicological profile is extrapolated from data on similar chlorophenyl and butanoic acid derivatives. Direct data for the target compound is largely unavailable.[5][6]

Exposure RouteHazard Classification & SymptomsRationale & Protective Measures
Oral Harmful if swallowed.[4] May cause gastrointestinal irritation.Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly after handling.[2] If ingested, rinse mouth and seek immediate medical attention.[2][7]
Inhalation May cause respiratory tract irritation.[1][5] May be harmful if inhaled.[5]All handling of the solid compound must be performed in a chemical fume hood to prevent inhalation of dust.[2][3]
Dermal Causes skin irritation.[1]Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[2] Remove and wash contaminated clothing before reuse.[1][2] In case of contact, wash skin with plenty of water.[2]
Eye Contact Causes serious eye irritation.[1]Wear safety glasses with side shields or chemical safety goggles.[2][5] If contact occurs, rinse cautiously with water for several minutes.[1][2]
Chronic Exposure May cause damage to organs through prolonged or repeated exposure.[2]The principle of ALARA (As Low As Reasonably Achievable) should be applied to minimize the duration and frequency of exposure.

Section 5: Standard Operating Procedures for Routine Handling

The following protocols are designed to be self-validating systems for safe laboratory use.

Pre-Handling Checklist
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Assemble PPE: Confirm availability and inspect for damage:

    • Nitrile gloves (or other chemically compatible material).

    • Safety goggles with side-shields.

    • Flame-resistant lab coat.

  • Prepare Workspace: Clear the fume hood of unnecessary items. Cover the work surface with absorbent, disposable bench paper.

  • Locate Emergency Equipment: Verbally confirm the location of the nearest safety shower, eyewash station, and fire extinguisher.

  • Prepare for Spills: Ensure a chemical spill kit with an inert absorbent material (e.g., sand or vermiculite) is readily accessible.[3]

Step-by-Step Weighing and Solution Preparation Protocol
  • Perform all operations within the fume hood.

  • Don a full set of PPE before opening the primary container.

  • Carefully open the container to avoid generating airborne dust.

  • Use a spatula to carefully transfer the desired amount of solid to a tared weigh boat or beaker. Avoid tapping or dropping the material.

  • Close the primary container tightly immediately after dispensing.

  • To prepare a solution, slowly add the solvent to the solid, not the other way around, to minimize splashing.

  • If sonication or heating is required, ensure the vessel is appropriately sealed or vented within the fume hood.

Post-Handling Decontamination
  • Wipe down the spatula and any surfaces inside the fume hood with a cloth dampened with an appropriate solvent (e.g., 70% ethanol), followed by a dry cloth.

  • Carefully fold the disposable bench paper inward and dispose of it as solid chemical waste.

  • Remove gloves using the proper technique (without touching the outer surface) and dispose of them.

  • Wash hands thoroughly with soap and water.[2]

Section 6: Emergency Response Protocols: Planning for the Unexpected

Rapid and correct response during an emergency is critical. All personnel must be trained on these procedures.

Spill Management Workflow

In the event of a spill, a calm and methodical response is required. The following workflow provides a decision-making framework.

Spill_Response_Workflow cluster_spill Spill Response for this compound Start Spill Occurs Assess Assess Spill (Size, Location, Exposure) Start->Assess Decision Is the spill large or is anyone exposed? Assess->Decision MinorSpill Minor Spill (Small, contained in hood) Decision->MinorSpill No MajorSpill Major Spill / Exposure Decision->MajorSpill Yes Cleanup 1. Wear full PPE. 2. Cover with inert absorbent. 3. Sweep into waste container. 4. Decontaminate area. MinorSpill->Cleanup Evacuate 1. Alert others & evacuate area. 2. Call emergency services. 3. Attend to exposed personnel. MajorSpill->Evacuate Report Report Incident Cleanup->Report Evacuate->Report

Caption: Decision workflow for managing a chemical spill.

Minor Spill (Contained within a fume hood):

  • Ensure full PPE is worn.

  • Cover the spill with an inert absorbent material like sand or vermiculite.[3]

  • Carefully sweep the mixture into a designated, labeled waste container.[3]

  • Decontaminate the area with a suitable solvent.

  • Dispose of all materials as hazardous waste.

Major Spill (Outside of a fume hood, or any spill with personnel exposure):

  • Alert all personnel in the immediate area and evacuate.

  • If safe to do so, close the doors to the laboratory to contain any dust.

  • Activate the nearest fire alarm if there is a risk of fire or airborne exposure to others.

  • From a safe location, call emergency services and provide the chemical name and location of the spill.[8]

  • Immediately begin first-aid procedures for any exposed individuals.

Exposure and First-Aid Protocols
  • Skin Contact: Immediately remove contaminated clothing.[2] Wash the affected area with copious amounts of water for at least 15 minutes.[3] Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[2][3] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[2]

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[1][2] If breathing is difficult or symptoms persist, seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting.[7] Wash out the mouth with copious amounts of water.[2][3] Seek immediate medical attention and show them the container or SDS for the material.[7]

Section 7: Storage & Disposal: Managing the Lifecycle

Safe Storage Conditions
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][5] Some sources for similar compounds recommend storage at -20°C.[3]

  • Keep away from incompatible materials such as strong oxidizing agents.[3]

  • Store away from heat, sparks, and open flames.[3]

  • Ensure the storage location is secure and accessible only to trained personnel. Consider storing in a locked cabinet.[1][2]

Waste Management and Disposal
  • All waste, including contaminated PPE, spill cleanup materials, and empty containers, must be treated as hazardous waste.

  • Collect waste in clearly labeled, sealed containers.

  • Disposal must be arranged through a licensed disposal company, in strict accordance with all local, state, and federal regulations.[2][3] Do not allow the material to enter drains or water courses.[1][3]

Section 8: References

  • Safety Data Sheet - BroadPharm (2025-03-07).

  • Safety Data Sheet - BroadPharm (2018-06-13).

  • MSDS - Safety Data Sheet - AAPPTec, LLC.

  • 2-(3,4-Dichlorophenyl)butanoic acid - AK Scientific, Inc.

  • MSDS - Safety Data Sheet - AAPPTec, LLC.

  • USP SDS US - USP-MSDS.

  • SAFETY DATA SHEET - Fisher Scientific.

  • Part E: Emergency Procedures - University of Wisconsin-La Crosse.

  • (S)-Baclofen | C10H12ClNO2 | CID 44600 - PubChem.

  • SAFETY DATA SHEET - Sigma-Aldrich.

Sources

Metabolic Stability of 2-(4-Chlorophenyl)butanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of the metabolic stability profile of 2-(4-chlorophenyl)butanoic acid and its structural derivatives. While this scaffold shares pharmacophore features with NSAIDs (e.g., Indobufen) and GABA-B agonists (e.g., Baclofen precursors), it presents unique metabolic liabilities.

The primary metabolic "soft spots" for this class are the chiral hydrogen at C2 (leading to inversion), the carboxylic acid tail (leading to reactive acyl glucuronides), and the alkyl side-chain (susceptible to CYP450 oxidation). This guide details the mechanistic basis of these pathways, provides self-validating experimental protocols for their assessment, and outlines medicinal chemistry strategies for structural optimization.

Structural Determinants of Metabolic Instability

To engineer stability, one must first identify the structural liabilities. For this compound derivatives, instability arises from three distinct chemical vectors:

A. The Chiral Center (C2 Inversion)

Unlike simple metabolic clearance, this scaffold undergoes chiral inversion , a unique metabolic pathway for 2-arylalkanoic acids.

  • Mechanism: The R-enantiomer is stereoselectively converted to the S-enantiomer.[1][2][3] This is not a direct isomerization but an enzymatic process involving the formation of a Coenzyme A (CoA) thioester intermediate.[2]

  • Impact: This complicates PK/PD modeling, as the "inactive" enantiomer may serve as a depot for the "active" one, altering the effective half-life (

    
    ).
    
B. The Carboxylic Acid (Acyl Glucuronidation)

The free carboxylic acid is a substrate for UDP-glucuronosyltransferases (UGTs).[4]

  • Risk: Formation of 1-O-

    
    -acyl glucuronides .[5] Unlike ether glucuronides, acyl glucuronides are electrophilic. They can undergo intramolecular rearrangement or covalently bind to plasma proteins (via transacylation), leading to immune-mediated idiosyncratic toxicity (DILI).
    
C. The 4-Chlorophenyl & Butyl Chain (Oxidation)
  • Aromatic Ring: The 4-chloro substituent exerts an electron-withdrawing effect (

    
    ), deactivating the phenyl ring towards electrophilic aromatic substitution (CYP-mediated hydroxylation). This effectively blocks the para-position, shifting oxidation to the ortho-position or the alkyl chain.
    
  • Alkyl Chain: The ethyl group at the C2 position is vulnerable to

    
     and 
    
    
    
    hydroxylation.

Mechanistic Pathways & Visualization

The following diagram maps the metabolic fate of this compound, highlighting the bifurcation between bioactivation (inversion) and clearance/toxicity.

MetabolicPathways Parent_R R-Enantiomer (Inactive/Less Active) CoA_Ester Acyl-CoA Thioester Intermediate Parent_R->CoA_Ester Acyl-CoA Synthetase Acyl_Gluc Acyl Glucuronide (Reactive Metabolite) Parent_R->Acyl_Gluc UGT Enzymes Ox_Metabolite Hydroxylated Metabolite (Clearance) Parent_R->Ox_Metabolite CYP2C9 / CYP3A4 Parent_S S-Enantiomer (Pharmacologically Active) Parent_S->Acyl_Gluc UGT Enzymes (Phase II) Parent_S->Ox_Metabolite CYP2C9 / CYP3A4 (Phase I) CoA_Ester->Parent_S AMACR / Thioesterase Protein_Adduct Covalent Protein Adducts (Toxicity) Acyl_Gluc->Protein_Adduct Nucleophilic Attack (HSA/Liver Proteins)

Figure 1: Metabolic fate of 2-arylbutanoic acids. Note the unidirectional inversion (R


 S) and the toxicity risk associated with acyl glucuronidation.

Experimental Protocols for Stability Assessment

To rigorously evaluate these derivatives, a standard "metabolic stability" assay is insufficient. You must employ a tiered approach targeting Phase I (Microsomal) and Phase II (Glucuronidation/Chiral) stability.

Protocol A: Microsomal Stability (Phase I Oxidation)

Objective: Determine Intrinsic Clearance (


) and 

driven by CYP450.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2).

  • Quench Solution: Acetonitrile (ACN) with Internal Standard (e.g., Warfarin or Tolbutamide).

Workflow:

  • Pre-incubation: Dilute test compound to 1

    
    M in Phosphate Buffer (100 mM, pH 7.4). Add HLM (final conc. 0.5 mg/mL).[6][7][8] Incubate at 37°C for 5 mins to equilibrate.
    
    • Why? Prevents "thermal shock" kinetics and ensures protein binding equilibrium.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense into 150

    
    L ice-cold ACN containing Internal Standard. Vortex for 1 min.
    
  • Analysis: Centrifuge (4000g, 15 min, 4°C). Analyze supernatant via LC-MS/MS.

Data Calculation: Plot


 vs. time. The slope 

is the elimination rate constant.




Protocol B: Reactive Metabolite Trapping (Glucuronidation)

Objective: Assess the formation of reactive acyl glucuronides. Standard stability assays often miss this if they only monitor parent depletion.

Modifications to Protocol A:

  • Cofactor: Replace NADPH with UDPGA (5 mM) and Alamethicin (25

    
    g/mL) .
    
    • Why Alamethicin? It forms pores in the microsomal membrane, allowing UDPGA to access the luminal active site of UGTs. Without this, UGT activity is significantly underestimated.

  • Trapping Agent: Include GSH (Glutathione) or a lysine-mimetic peptide in the incubation.

  • Readout: Monitor for [Parent + 176 Da] (Glucuronide) and [Parent + 307 Da] (GSH adduct) via LC-MS.

Quantitative Data Summary: Reference Values

When benchmarking new derivatives, compare against these standard ranges for 2-aryl acids (e.g., Ibuprofen/Diclofenac analogs) to determine "Go/No-Go" criteria.

ParameterHigh Stability (Ideal)Moderate StabilityLow Stability (Risk)
Microsomal


L/min/mg

L/min/mg

L/min/mg

(Human)

min

min

min
Acyl Glucuronide


hrs (Stable)

hrs

hrs (Reactive)
Chiral Inversion Rate NegligibleSlow (< 20% conversion)Rapid (> 50% R

S)

Medicinal Chemistry Optimization Strategies

If your derivative shows poor stability or high reactivity, apply these structural modifications.

Strategy 1: Blocking Chiral Inversion

The inversion requires an acidic proton at the


-carbon (C2).
  • Modification: Introduce a methyl group at C2 (creating a quaternary center).

  • Result: This completely blocks the formation of the Acyl-CoA intermediate, preventing inversion. However, verify that the target receptor can accommodate the steric bulk.

Strategy 2: Mitigating Glucuronide Reactivity

The toxicity stems from the electrophilicity of the acyl glucuronide.

  • Bioisosteres: Replace the carboxylic acid (-COOH) with a non-glucuronidable bioisostere that maintains pKa (~4-5).

    • Tetrazoles: 5-substituted 1H-tetrazoles are classic isosteres.

    • Sulfonamides:

      
       (acyl sulfonamides).
      
  • Steric Shielding: Introduce steric bulk (e.g., gem-dimethyl) adjacent to the carboxyl group. This hinders the UGT enzyme approach, reducing

    
     of glucuronidation.
    
Strategy 3: Reducing Oxidative Clearance

If the ethyl side chain is the primary site of metabolism:

  • Fluorination: Replace metabolic "hotspot" hydrogens with Fluorine.

    • Target the terminal methyl of the butanoic chain (

      
      ) or the methylene (
      
      
      
      ).
    • Mechanism:[2][5][9][10][11][12] The C-F bond is stronger (approx. 116 kcal/mol) than C-H, resisting CYP-mediated H-abstraction.

References

  • Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation. Chemical Research in Toxicology. (2015). Analyzes the link between acyl glucuronide reactivity and idiosyncratic toxicity.

  • Metabolic Chiral Inversion of 2-Arylpropionic Acids. Semantic Scholar. (Review). details the unidirectional R-to-S inversion mechanism via CoA thioesters.

  • Microsomal Stability Assay Protocol. AxisPharm. Provides standard operating procedures for calculating intrinsic clearance using liver microsomes.[6][7][8][12]

  • Acyl Glucuronide Drug Metabolites: Toxicological and Analytical Implications. PubMed. (2003). A foundational review on the chemical reactivity of acyl glucuronides.

  • Drug Modifications to Improve Stability. Open Library Publishing. Discusses bioisosteres (tetrazoles, fluorine) to block metabolic soft spots.[13]

Sources

An In-Depth Technical Guide to Differentiating 2-(4-Chlorophenyl)butanoic Acid and 4-Chlorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Molecular Precision

In the realms of chemical synthesis and drug development, the distinction between structurally similar molecules is not merely an academic exercise; it is the bedrock of safety, efficacy, and innovation. A single carbon atom's difference in a side chain can profoundly alter a compound's physicochemical properties, its interaction with biological systems, and its ultimate application. This guide provides a comprehensive technical analysis of two such molecules: 2-(4-Chlorophenyl)butanoic acid and 4-chlorophenylacetic acid. While both share a 4-chlorophenyl moiety and a carboxylic acid functional group, the seemingly subtle difference in the aliphatic chain separating them dictates their unique chemical identities and potential applications. This document is intended for researchers, scientists, and drug development professionals, offering expert insights into the structural, analytical, and biological distinctions that define these two compounds.

Part 1: Core Structural and Physicochemical Disparities

A molecule's identity is fundamentally defined by its structure. The arrangement of atoms dictates its shape, polarity, and reactivity. The primary difference between the two title compounds lies in the length and substitution of the carboxylic acid's alkyl chain.

Molecular Architecture: Beyond the Formula

4-Chlorophenylacetic acid (C₈H₇ClO₂) is an arylacetic acid.[1] Its structure consists of a 4-chlorophenyl group attached to the alpha-carbon of an acetic acid molecule.[2] In contrast, this compound (C₁₀H₁₁ClO₂) is an arylalkanoic acid with a longer, four-carbon butanoic acid chain.[3] The 4-chlorophenyl group is substituted at the C2 position, which is a chiral center.

This structural variance is visually represented below.

G cluster_0 4-Chlorophenylacetic Acid (Achiral) cluster_1 This compound (Chiral) a a b b

Caption: Chemical structures of the two title compounds.

The most critical consequence of this architectural difference is the introduction of chirality in this compound. The C2 carbon is bonded to four different groups (a hydrogen atom, an ethyl group, a 4-chlorophenyl group, and a carboxyl group), meaning it exists as a pair of enantiomers (R and S). 4-Chlorophenylacetic acid, lacking such a center, is achiral. In drug development, the biological activity and toxicology of enantiomers can differ dramatically, making this a pivotal distinction.

Comparative Physicochemical Properties

The structural differences directly translate to distinct physicochemical properties, which influence everything from solubility and reaction kinetics to chromatographic behavior.

PropertyThis compound4-Chlorophenylacetic acidRationale for Difference
Molecular Formula C₁₀H₁₁ClO₂[3]C₈H₇ClO₂[1]Addition of an ethyl group (C₂H₄).
Molecular Weight 198.65 g/mol [4]170.59 g/mol [1]The butanoic acid derivative is heavier due to the extra ethyl group.
Melting Point 83-85 °C[4]102-105 °C[2]The more compact and planar structure of 4-chlorophenylacetic acid allows for more efficient crystal lattice packing, requiring more energy to melt.
Predicted XLogP3 2.9[3]2.3XLogP3 is a measure of hydrophobicity. The longer alkyl chain in the butanoic acid derivative increases its lipophilicity.
Chirality Yes (one stereocenter)NoThe C2 carbon in the butanoic acid derivative is attached to four different substituents.

Part 2: Synthesis and Reactivity Profile

The synthetic routes to these compounds differ significantly, reflecting their distinct structural precursors. Understanding these pathways is crucial for process chemists and for anticipating potential impurities.

Divergent Synthetic Pathways

Synthesis of 4-Chlorophenylacetic Acid: A prevalent and industrially scalable method involves a two-step process starting from 4-chlorobenzyl chloride.[5]

  • Cyanation: 4-chlorobenzyl chloride is reacted with sodium cyanide (NaCN) to form 4-chlorobenzyl nitrile.

  • Hydrolysis: The resulting nitrile is then subjected to acidic or basic hydrolysis to yield 4-chlorophenylacetic acid.[5]

Synthesis of this compound: The synthesis is more complex. A common strategy for α-aryl carboxylic acids involves the malonic ester synthesis or related enolate chemistry. A plausible route is as follows:

  • Enolate Formation: Diethyl malonate is deprotonated with a strong base like sodium ethoxide.

  • Alkylation: The resulting enolate attacks 1-chloro-4-(1-chloroethyl)benzene in an Sₙ2 reaction.

  • Hydrolysis & Decarboxylation: The resulting substituted malonic ester is hydrolyzed and heated to induce decarboxylation, yielding the final product.

The choice of synthetic route directly impacts yield, purity, and cost-effectiveness. The multi-step synthesis required for the butanoic acid derivative often makes it a more specialized and expensive reagent.

G cluster_0 4-Chlorophenylacetic Acid Synthesis cluster_1 This compound Synthesis (Illustrative) 4-Chlorobenzyl\nChloride 4-Chlorobenzyl Chloride 4-Chlorobenzyl\nNitrile 4-Chlorobenzyl Nitrile 4-Chlorobenzyl\nChloride->4-Chlorobenzyl\nNitrile  NaCN 4-Chlorophenylacetic\nAcid 4-Chlorophenylacetic Acid 4-Chlorobenzyl\nNitrile->4-Chlorophenylacetic\nAcid  H₃O⁺ / Δ Diethyl Malonate Diethyl Malonate Enolate Enolate Diethyl Malonate->Enolate  NaOEt Substituted\nMalonic Ester Substituted Malonic Ester Enolate->Substituted\nMalonic Ester + Aryl Halide 2-(4-Chlorophenyl)butanoic\nAcid 2-(4-Chlorophenyl)butanoic Acid Substituted\nMalonic Ester->2-(4-Chlorophenyl)butanoic\nAcid  1. H₃O⁺  2. Δ (-CO₂)

Caption: Comparative synthetic workflows.

Part 3: A Guide to Analytical Differentiation

For quality control, reaction monitoring, and metabolomic studies, a robust analytical methodology to distinguish and quantify these compounds is essential. Their structural differences give rise to unique signatures in various analytical techniques.

Spectroscopic Fingerprinting
  • ¹H NMR Spectroscopy: The proton NMR spectra are highly diagnostic.

    • 4-Chlorophenylacetic Acid: Will show a characteristic singlet for the two methylene protons (—CH₂—COOH) typically around 3.6 ppm, in addition to the aromatic signals.

    • This compound: The spectrum is more complex. It will feature a triplet for the terminal methyl group (—CH₃), a multiplet for the adjacent methylene group (—CH₂—), and a triplet for the methine proton at the chiral center (—CH—). The coupling between these adjacent protons provides unambiguous structural confirmation.

  • Mass Spectrometry (MS): The fragmentation patterns upon ionization are distinct.

    • 4-Chlorophenylacetic Acid (MW 170.6): A dominant fragment would correspond to the loss of the carboxyl group (—COOH, 45 Da), resulting in a peak at m/z 125 (the chlorobenzyl cation).

    • This compound (MW 198.7): Will also show the loss of the carboxyl group, but a more diagnostic fragmentation is the loss of an ethyl group (—CH₂CH₃, 29 Da) via McLafferty rearrangement or alpha cleavage, leading to unique fragment ions.

Chromatographic Separation

Due to the difference in lipophilicity (XLogP3 of 2.9 vs. 2.3), these compounds are readily separable by reverse-phase high-performance liquid chromatography (RP-HPLC). The more lipophilic this compound will have a longer retention time on a C18 column compared to 4-chlorophenylacetic acid under typical aqueous-organic mobile phase conditions.

Self-Validating Protocol: RP-HPLC Differentiation

This protocol describes a self-validating system for the baseline separation and quantification of a mixture of the two compounds.

1. Objective: To resolve and quantify this compound and 4-chlorophenylacetic acid in a single chromatographic run.

2. Materials & Reagents:

  • HPLC system with UV detector

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Reference standards for both compounds (>99% purity)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 90% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

4. Procedure:

  • Standard Preparation: Prepare individual 1 mg/mL stock solutions of each reference standard in acetonitrile. Create a mixed standard solution containing 100 µg/mL of each.

  • Sample Preparation: Dissolve the unknown sample in acetonitrile to an estimated total concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter.

  • System Suitability: Inject the mixed standard five times. The system is deemed suitable if the relative standard deviation (RSD) for the retention time and peak area of each analyte is <2%. The resolution between the two peaks must be >2.0.

    • Causality Check: The acidic mobile phase ensures the carboxylic acids are protonated, leading to better peak shape and retention on a C18 column. The gradient is designed to first elute the more polar 4-chlorophenylacetic acid, followed by the more non-polar this compound.

  • Analysis: Inject the prepared sample. Identify peaks by comparing retention times with the mixed standard.

  • Quantification: Construct a five-point calibration curve for each analyte (e.g., 10, 25, 50, 100, 250 µg/mL). Quantify the amount of each compound in the unknown sample by interpolating its peak area against its respective calibration curve.

5. Expected Outcome: 4-Chlorophenylacetic acid will elute first, followed by this compound with baseline separation (Resolution > 2.0).

Part 4: Biological Significance and Pharmacological Context

The structural divergence is most impactful in the biological arena. These molecules are recognized differently by enzymes and receptors, leading to distinct pharmacological or toxicological profiles.

Known and Inferred Biological Activities

4-Chlorophenylacetic Acid has been investigated for several biological activities:

  • Anticancer Properties: It has been shown to be a potent aromatase inhibitor and to antagonize estrogen signaling, making it a potential therapeutic agent for estrogen-sensitive breast cancer.[6][7]

  • Metabolic Intermediate: It is a metabolite of certain pesticides and can be used as a carbon source by some bacteria, such as Pseudomonas sp. strain CBS3.[2][7]

  • Plant Growth Regulation: Like other auxin derivatives, it can exhibit plant growth-regulating activity.[2]

This compound is less studied, but its structure allows for valuable pharmacological inferences based on its similarity to established drugs.

  • Structural Analogue of Baclofen: It is a close structural analogue of the muscle relaxant Baclofen, which is 4-amino-3-(4-chlorophenyl)butanoic acid.[8][9] Baclofen is a GABA-B receptor agonist; the absence of the gamma-amino group in this compound is a critical difference, but the shared backbone suggests it could be a scaffold for developing new central nervous system agents.

  • Structural Analogue of NSAIDs: Many non-steroidal anti-inflammatory drugs (NSAIDs) are 2-arylpropionic acids (e.g., ibuprofen, naproxen). Benoxaprofen is a related compound, 2-(4-chlorophenyl)-α-methyl-5-benzoxazole acetic acid, with anti-inflammatory activity.[10] The 2-arylalkanoic acid motif is a well-established pharmacophore for cyclooxygenase (COX) enzyme inhibition.

Structure-Activity Relationship (SAR) Implications

The comparison between these two molecules provides a classic SAR lesson. The addition of an ethyl group at the alpha-position in this compound:

  • Increases Lipophilicity: Potentially enhancing its ability to cross cell membranes and the blood-brain barrier.

  • Introduces Steric Bulk: This bulk can either enhance or prevent binding to a target protein compared to the less hindered 4-chlorophenylacetic acid.

  • Creates a Chiral Center: This allows for stereoselective interactions with chiral biological targets like enzymes and receptors, where one enantiomer may be significantly more active or toxic than the other.

These factors explain why compounds with the 2-arylalkanoic acid scaffold are common in anti-inflammatory and CNS drug development, while the simpler arylacetic acid structure of 4-chlorophenylacetic acid is explored for different applications like anticancer and agricultural uses.

Conclusion

The distinction between this compound and 4-chlorophenylacetic acid is a powerful illustration of fundamental principles in organic chemistry and medicinal chemistry. A difference of just two carbons in an alkyl chain fundamentally alters molecular architecture by introducing chirality, significantly modifies physicochemical properties like melting point and lipophilicity, necessitates different synthetic strategies, and results in distinct analytical signatures. Most importantly, this structural variance projects them into entirely different spheres of biological and pharmacological potential. For the practicing scientist, the ability to discern and control these differences through precise synthesis and rigorous analysis is paramount to achieving desired outcomes in research and development.

References

  • Vertex AI Search. (2026). The Chemical Properties and Synthesis of 4-Chlorophenylacetic Acid.
  • Benchchem. (n.d.). Synthesis routes of 4-Chlorophenylacetic acid.
  • ChemicalBook. (n.d.). 4-Chlorophenylacetic acid | 1878-66-6.
  • PubChem, National Institutes of Health. (n.d.). (4-Chlorophenyl)acetic acid | C8H7ClO2 | CID 15880.
  • MedchemExpress.com. (n.d.). 4-Chlorophenylacetic acid | Aromatase Inhibitor.
  • Sigma-Aldrich. (n.d.). 4-Chlorophenylacetic acid ReagentPlus, 99 1878-66-6.
  • ChemicalBook. (n.d.). This compound CAS#: 29645-00-9.
  • PubChemLite. (n.d.). This compound (C10H11ClO2).
  • Cashin, C. H., et al. (1977). The pharmacology of benoxaprofen (2-[4-chlorophenyl]-alpha-methyl-5-benzoxazole acetic acid), LRCL 3794, a new compound with antiinflammatory activity apparently unrelated to inhibition of prostaglandin synthesis. J Pharm Pharmacol.
  • PubChem, National Institutes of Health. (n.d.). Baclofen | C10H12ClNO2 | CID 2284.
  • Cheméo. (n.d.). Baclofen (CAS 1134-47-0) - Chemical & Physical Properties.

Sources

A Prospective Crystallographic Analysis of 2-(4-Chlorophenyl)butanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, prospective framework for the crystal structure analysis of 2-(4-chlorophenyl)butanoic acid, a compound of interest in medicinal chemistry and materials science. In the absence of a publicly available crystal structure, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals, outlining the essential steps from synthesis and crystallization to data collection, structure elucidation, and interpretation. By synthesizing established methodologies with field-proven insights, this guide aims to empower researchers to successfully determine and analyze the three-dimensional atomic arrangement of this and similar small molecules. We will explore the causality behind experimental choices, emphasizing self-validating protocols to ensure scientific integrity. This guide is grounded in authoritative references and established crystallographic principles, providing a robust theoretical and practical foundation for the structural investigation of this compound.

Introduction: The Significance of Structural Elucidation

The precise three-dimensional arrangement of atoms within a molecule is fundamental to its physicochemical properties and biological activity. For a molecule such as this compound, a derivative of butanoic acid with a chlorophenyl substituent, understanding its crystal structure is paramount for applications in drug design and materials science. The spatial conformation, intermolecular interactions, and packing motifs within the crystalline lattice dictate key parameters including solubility, melting point, stability, and bioavailability.

Single-crystal X-ray diffraction (SCXRD) remains the gold standard for obtaining unambiguous, high-resolution structural information.[1][2] This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, providing a detailed picture of the molecule's conformation. Furthermore, analysis of the crystal packing reveals the intricate network of non-covalent interactions, such as hydrogen bonds and van der Waals forces, that govern the supramolecular assembly.

This guide will provide a prospective analysis, outlining the complete workflow for the crystal structure determination of this compound. While a definitive crystal structure is not yet publicly available in repositories such as the Cambridge Structural Database (CSD), the principles and protocols detailed herein provide a rigorous framework for its successful elucidation.

Synthesis and Crystallization: The Gateway to a High-Quality Structure

The journey to a crystal structure begins with the synthesis of the target compound and, crucially, the growth of high-quality single crystals. The quality of the crystal is the single most important determinant for the success of an SCXRD experiment.

Synthesis of this compound

Several synthetic routes can be envisioned for the preparation of this compound. One common approach involves the α-arylation of a butanoic acid derivative. A plausible synthetic scheme is outlined below:

Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Butanoic_acid Butanoic acid Butanoyl_chloride Butanoyl chloride Butanoic_acid->Butanoyl_chloride  1. SOCl₂ Thionyl_chloride SOCl₂ AlCl3 AlCl₃ (Lewis Acid) Chlorobenzene Chlorobenzene Target_Molecule This compound Butanoyl_chloride->Target_Molecule  2. Chlorobenzene, AlCl₃ (Friedel-Crafts Acylation)

Caption: Plausible synthetic route for this compound.

This Friedel-Crafts acylation approach, or similar cross-coupling strategies, should yield the desired product. Purification by column chromatography or recrystallization is essential to obtain a sample of high purity, which is a prerequisite for successful crystallization.

The Art and Science of Crystallization

Growing single crystals suitable for SCXRD can be a significant bottleneck.[3][4] It is often an empirical process requiring the screening of various conditions. For a small organic molecule like this compound, several techniques can be employed:

  • Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent and the solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and, ideally, crystal formation. The choice of solvent is critical and can influence crystal habit.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger volume of an "anti-solvent" in which the compound is insoluble but the primary solvent is miscible. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystallization.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in solubility with temperature can induce crystallization.

Table 1: Common Solvents for Crystallization Screening

Solvent ClassExamplesProperties
Polar Protic Water, Methanol, EthanolCan form hydrogen bonds, good for polar compounds.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF)Have dipole moments but do not donate hydrogen bonds.
Nonpolar Hexane, Toluene, DichloromethaneGood for dissolving nonpolar compounds.
Solvent Mixtures Ethanol/Water, Dichloromethane/HexaneAllows for fine-tuning of solvent polarity to control solubility.

A systematic screening of these techniques with a variety of solvents is the most effective approach to obtaining high-quality single crystals.

Single-Crystal X-ray Diffraction: Unveiling the Atomic Architecture

Once a suitable single crystal is obtained, the next step is to analyze it using an X-ray diffractometer. This section outlines the theoretical underpinnings and the practical workflow of an SCXRD experiment.

Theoretical Principles

X-ray crystallography is based on the diffraction of X-rays by the ordered arrangement of atoms in a crystal. The fundamental principle is described by Bragg's Law :

nλ = 2d sin(θ)

where:

  • n is an integer

  • λ is the wavelength of the X-rays

  • d is the spacing between the crystal lattice planes

  • θ is the angle of incidence of the X-rays

By measuring the angles (θ) at which constructive interference (diffraction) occurs, the spacing between the lattice planes (d) can be determined. The intensities of the diffracted beams are related to the arrangement of atoms within the unit cell.

Experimental Workflow

The SCXRD experiment can be broken down into three main stages: data collection, structure solution, and structure refinement.

SCXRD_Workflow cluster_data_collection Data Collection cluster_structure_solution Structure Solution cluster_refinement Structure Refinement Crystal_Mounting Crystal Mounting Diffractometer Data Collection on Diffractometer Crystal_Mounting->Diffractometer Mount on goniometer Data_Processing Data Processing and Reduction Diffractometer->Data_Processing Collect diffraction data Space_Group Space Group Determination Data_Processing->Space_Group Integrated intensities Initial_Model Generation of Initial Structural Model (e.g., Direct Methods, Patterson Methods) Space_Group->Initial_Model Symmetry information Least_Squares Least-Squares Refinement Initial_Model->Least_Squares Initial atomic coordinates Difference_Fourier Difference Fourier Maps Least_Squares->Difference_Fourier Refined model Validation Structure Validation Least_Squares->Validation Final model Difference_Fourier->Least_Squares Locate missing atoms

Caption: The experimental workflow for single-crystal X-ray diffraction.

Step-by-Step Protocol:

  • Crystal Selection and Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in the X-ray beam of a diffractometer. The instrument rotates the crystal while irradiating it with X-rays, and a detector records the diffraction pattern.

  • Data Processing: The raw diffraction images are processed to determine the intensities and positions of the Bragg reflections. This step also involves corrections for experimental factors such as absorption.

  • Structure Solution: The processed data is used to determine the arrangement of atoms in the unit cell. For small molecules, "direct methods" are typically used to phase the reflections and generate an initial electron density map.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This iterative process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. Difference Fourier maps are used to locate any missing atoms (such as hydrogen atoms).

  • Structure Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Predicted Structural Features and Potential Challenges

While the definitive crystal structure of this compound is unknown, we can predict some of its likely structural features based on related compounds and general chemical principles.

Molecular Conformation

The molecule possesses several rotatable bonds, leading to conformational flexibility. The key torsion angles to consider are:

  • The C-C-C-C backbone of the butanoic acid chain.

  • The rotation around the C-C bond connecting the phenyl ring to the chiral center.

The observed conformation in the solid state will be a balance between intramolecular steric effects and the optimization of intermolecular interactions within the crystal lattice.

Supramolecular Assembly and Intermolecular Interactions

The carboxylic acid group is a strong hydrogen bond donor and acceptor. Therefore, it is highly probable that the crystal structure will feature hydrogen-bonded motifs. A common motif for carboxylic acids is the formation of centrosymmetric dimers through O-H···O hydrogen bonds.

Table 2: Predicted Intermolecular Interactions

Interaction TypeDonor/Acceptor GroupsExpected Role in Crystal Packing
Hydrogen Bonding Carboxylic acid (O-H donor, C=O acceptor)Formation of dimers or catemeric chains, primary driving force for assembly.
Halogen Bonding Chlorine atomPotential for C-Cl···O or C-Cl···Cl interactions.
π-π Stacking Phenyl ringsFace-to-face or offset stacking of the aromatic rings.
van der Waals Forces Alkyl chain and entire molecular surfaceGeneral cohesive forces contributing to the overall packing efficiency.
Potential Crystallographic Challenges

Several challenges might be encountered during the crystal structure analysis of this compound:

  • Polymorphism: The compound may crystallize in multiple forms (polymorphs) with different crystal structures and physical properties. Screening a wide range of crystallization conditions is crucial to identify and characterize different polymorphs.

  • Twinning: The crystal may consist of two or more intergrown crystalline domains, which can complicate data collection and structure solution.

  • Disorder: Parts of the molecule, such as the ethyl group, may exhibit conformational disorder in the crystal lattice.

Data Analysis and Interpretation: From Electron Density to Chemical Insights

The final output of a successful crystal structure determination is a set of atomic coordinates and other crystallographic parameters. This data needs to be carefully analyzed and interpreted to extract meaningful chemical insights.

Key Crystallographic Parameters

Table 3: Important Crystallographic Data

ParameterDescription
Crystal System & Space Group Describes the symmetry of the crystal lattice.
Unit Cell Dimensions The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell.
Z The number of molecules in the unit cell.
R-factor (R1) A measure of the agreement between the calculated and observed structure factor amplitudes. Lower values indicate a better fit.
Goodness-of-Fit (GooF) Should be close to 1 for a good refinement.
Visualization and Structural Analysis

Specialized software, such as OLEX2 or Mercury, is used to visualize the crystal structure and analyze its geometric parameters. This includes:

  • Bond lengths and angles: Comparing these to standard values can reveal any unusual strain or electronic effects.

  • Torsion angles: These define the conformation of the molecule.

  • Intermolecular interactions: Analyzing the distances and angles of hydrogen bonds, halogen bonds, and other non-covalent interactions provides insight into the crystal packing.

Conclusion and Future Directions

This technical guide has provided a comprehensive, prospective overview of the crystal structure analysis of this compound. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers will be well-equipped to determine its three-dimensional structure. The predicted structural features and potential challenges highlighted in this guide should aid in the experimental design and data analysis.

The successful elucidation of the crystal structure of this compound will provide invaluable information for understanding its structure-property relationships. This knowledge will be instrumental in its potential applications in medicinal chemistry, where it could serve as a scaffold for the design of new therapeutic agents, and in materials science, for the rational design of new crystalline materials with tailored properties. The deposition of this structure in the Cambridge Structural Database will be a valuable contribution to the scientific community.

References

  • ePrints Soton. (2023). Advanced crystallisation methods for small organic molecules.
  • SPT Labtech. (n.d.). Chemical crystallization.
  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 8), 1133–1140.
  • Unknown. (n.d.). crystallization of small molecules.
  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • Google Patents. (n.d.). WO2017009753A1 - An improved process for the preparation of baclofen and its intermediate.
  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • SciSpace. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C10H11ClO2). Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Access Structures. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Pharmacophore Modeling of 2-(4-Chlorophenyl)butanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery, computational techniques are indispensable for accelerating the identification and optimization of novel therapeutic agents.[1][2] Among these, pharmacophore modeling stands out as a powerful, efficient, and conceptually intuitive approach to decipher the essential molecular features required for a ligand to interact with a specific biological target.[2][3] This guide provides an in-depth, technical walkthrough of the ligand-based pharmacophore modeling process, tailored for researchers, medicinal chemists, and drug development professionals. Using 2-(4-Chlorophenyl)butanoic acid analogs as a focal point, we will explore the theoretical underpinnings, practical methodologies, and critical validation steps that ensure the development of a robust and predictive pharmacophore model. The ultimate goal is to equip scientists with the knowledge to leverage this technique for virtual screening and the rational design of next-generation therapeutics.[3][4]

Introduction: The Therapeutic Potential of this compound Analogs

The this compound scaffold is a key structural motif found in various biologically active compounds. A prominent example is Baclofen, a gamma-aminobutyric acid (GABA) agonist used clinically as a muscle relaxant and antispastic agent.[5][6] Analogs of this structure have been explored for a range of therapeutic applications, highlighting the scaffold's versatility in medicinal chemistry. Understanding the specific structural features that govern the activity of these analogs—their Structure-Activity Relationship (SAR)—is paramount for designing more potent and selective molecules.[7]

Pharmacophore modeling offers a potent lens through which to view these complex relationships. By abstracting the key interaction features from a set of active molecules, we can build a 3D "map" of the essential requirements for biological activity.[4][8] This model then serves as a powerful query for identifying novel compounds with high potential for activity through virtual screening of large chemical databases.[4][9]

This guide will focus on the ligand-based pharmacophore modeling approach, which is particularly valuable when the 3D structure of the biological target is unknown or difficult to obtain.[3][10][11] We will proceed from the foundational theory to a detailed, step-by-step protocol for model generation and validation.

The Rationale for Pharmacophore Modeling in SAR Studies

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.[12] These features are not specific atoms but rather abstract chemical functionalities.[4]

Common Pharmacophore Features Include:

  • Hydrogen Bond Acceptor (HBA): A Lewis base capable of accepting a hydrogen bond.

  • Hydrogen Bond Donor (HBD): A Lewis acid capable of donating a hydrogen bond.

  • Hydrophobic (HY): A non-polar group that can engage in van der Waals or hydrophobic interactions.

  • Aromatic Ring (AR): A planar, cyclic, conjugated system that can participate in π-π stacking or other aromatic interactions.

  • Positive/Negative Ionizable (PI/NI): A group that is likely to be charged at physiological pH.

The core principle of ligand-based modeling is that a set of structurally diverse molecules that bind to the same target receptor likely share common chemical features arranged in a similar 3D geometry.[3][11] By identifying this common arrangement, we create a hypothesis—the pharmacophore model—that represents the key to molecular recognition for that target.

Why This Matters: This process transforms raw biological activity data into a predictive 3D model. This model allows us to move beyond simple 2D similarity and screen for compounds based on their potential to place the right features in the right locations in 3D space, dramatically increasing the efficiency of hit identification.[1]

Methodological Workflow: A Step-by-Step Guide

A successful pharmacophore modeling campaign is built on a systematic and rigorous workflow. Each step is designed to ensure the final model is both statistically robust and predictive.

Pharmacophore_Workflow cluster_0 Part 1: Preparation cluster_1 Part 2: Model Generation cluster_2 Part 3: Validation & Application A 1. Dataset Curation (Training & Test Sets) B 2. Ligand Preparation (3D Conformation & Energy Minimization) A->B Diverse & Active Ligands C 3. Feature Identification (Common Feature Pharmacophores) B->C Prepared Ligand Set D 4. Hypothesis Generation (Alignment & Scoring) C->D Shared Chemical Features E 5. Model Validation (Test Set & Decoy Set Screening) D->E Candidate Models F 6. Application (Virtual Screening & Lead Optimization) E->F Validated Predictive Model

Caption: High-level workflow for ligand-based pharmacophore modeling.

Protocol: Ligand Dataset Preparation and Curation

The quality of the input data dictates the quality of the output model. This is the most critical phase of the process.

Objective: To assemble a high-quality, diverse set of ligands with reliable biological activity data, partitioned into a training set for model building and a test set for validation.

Step-by-Step Protocol:

  • Data Collection: Gather a set of this compound analogs with experimentally determined biological activity against a single target (e.g., IC50 or EC50 values).

  • Activity Binning: Classify the compounds into activity levels. A common practice is:

    • Active: Most potent compounds (e.g., IC50 < 1 µM). These will form the basis of the pharmacophore.

    • Moderately Active: Compounds with intermediate activity.

    • Inactive: Compounds with little to no activity (e.g., IC50 > 10 µM).

  • Set Partitioning: Divide the dataset into a Training Set and a Test Set .

    • Training Set: Used to generate the pharmacophore hypotheses. It should contain the most active compounds and be structurally diverse.[13] A typical set includes 15-30 well-characterized, potent molecules.

    • Test Set: Used to validate the generated models. It should not be used in model creation and must contain a mix of active and inactive compounds to assess the model's ability to discriminate.[14]

  • Ligand Preparation:

    • Generate 3D coordinates for all molecules.

    • Perform a thorough conformational analysis for each ligand to explore its flexible range.

    • Minimize the energy of each conformer. Causality: This step is crucial because we are trying to identify the bioactive conformation—the specific 3D shape the ligand adopts when binding to its target. Energy minimization ensures we are working with physically realistic structures.[10]

Hypothetical Dataset Example:

Compound IDStructureActivity ClassSet Assignment
CPA-01 This compoundActiveTraining
CPA-02 N-methyl analogActiveTraining
CPA-03 Phenyl ring substitutionInactiveTest
CPA-04 Carboxylic acid esterModerately ActiveTest
... .........
Protocol: Generation of Pharmacophore Hypotheses

Objective: To identify the common 3D arrangement of pharmacophoric features shared by the most active molecules in the training set.

Step-by-Step Protocol:

  • Feature Mapping: For each conformer of each active molecule in the training set, identify all potential pharmacophoric features (HBA, HBD, HY, AR, etc.).

  • Common Feature Alignment: Use a sophisticated algorithm (e.g., HipHop or HypoGen) to identify common features that can be spatially overlaid across the set of active molecules.[8] The algorithm will generate multiple possible pharmacophore hypotheses.

  • Scoring and Ranking: Each hypothesis is scored based on how well it maps to the active compounds and how well it avoids mapping to inactive compounds (if included). The highest-scoring hypotheses are prioritized for validation.

Caption: A hypothetical 4-feature pharmacophore model with inter-feature distances.

Protocol: Pharmacophore Model Validation

Trustworthiness Pillar: A model is useless without rigorous validation. This step ensures that the generated hypothesis has true predictive power and is not a result of chance.[15]

Objective: To assess the ability of the pharmacophore model to distinguish active compounds from inactive ones.

Step-by-Step Protocol:

  • Test Set Screening (External Validation):

    • Use the highest-ranked pharmacophore hypothesis as a 3D query to screen the pre-prepared Test Set .

    • The model should correctly identify the majority of the active molecules while rejecting the majority of the inactive molecules.

  • Decoy Set Screening:

    • Create a "decoy set" containing a large number of presumed inactive, drug-like molecules that have similar physicochemical properties to the known actives.

    • Screen this combined set of known actives and decoys. A good model will show a high "enrichment factor," meaning it preferentially selects the active compounds from the much larger pool of decoys.[16]

  • Fischer's Randomization Test (Statistical Validation):

    • This method assesses the statistical significance of the model. The process involves scrambling the activity data of the training set molecules and attempting to generate a pharmacophore model with the randomized data.

    • This is repeated many times (e.g., 99 times). If the original, non-randomized data produces a model with a significantly better score than the models from the scrambled data, it provides high confidence that the model is not due to a chance correlation.

Validation Metrics Summary:

Validation MethodPurposeSuccess Criteria
Test Set Screening Assesses predictive power on unseen data.High percentage of actives identified; low percentage of inactives identified.
Decoy Set Screening Measures ability to find needles in a haystack.High Enrichment Factor (EF); Goodness of Hit (GH) score > 0.7.
Fischer's Randomization Confirms statistical significance.Original model score is significantly higher than scores from randomized models.

Application in Virtual Screening and Lead Optimization

Once validated, the pharmacophore model becomes a powerful tool for drug discovery.[3][4]

  • Virtual Screening: The 3D pharmacophore model is used as a rapid filter to screen vast commercial or proprietary databases containing millions of compounds.[1][9] Molecules that match the pharmacophore query are identified as "hits" and prioritized for experimental testing. This process is vastly more efficient and cost-effective than high-throughput screening (HTS) of the entire library.

  • Lead Optimization: The model provides a clear roadmap for medicinal chemists. It highlights which features are essential for activity. This knowledge can guide the rational design of new analogs with improved potency by ensuring that proposed structural modifications retain or enhance the key pharmacophoric features.[17]

Conclusion and Future Perspectives

Pharmacophore modeling is a cornerstone of modern computer-aided drug design.[2] For a class of molecules like this compound analogs, it provides an elegant and effective method to distill complex structure-activity relationship data into a simple, predictive, and actionable 3D model. The key to success lies not in the automated push-button execution of software, but in the thoughtful curation of data, the rigorous validation of hypotheses, and the intelligent application of the resulting model.

As computational power increases and machine learning algorithms become more integrated into the process, pharmacophore modeling will continue to evolve, offering even more dynamic and accurate ways to accelerate the discovery of life-saving medicines.[2][18]

References

  • Schueller, A., et al. (2015). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Molecules. Available at: [Link]

  • Scarpino, A., et al. (2020). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals. Available at: [Link]

  • Tshibangu, P. N., et al. (2021). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega. Available at: [Link]

  • Starok, M., et al. (2019). Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. International Journal of Molecular Sciences. Available at: [Link]

  • Fiveable. (n.d.). Pharmacophore modeling. Medicinal Chemistry Class Notes. Available at: [Link]

  • ResearchGate. (2021). How to do validation of ligand-based pharmacophore model in Ligandscout?. Available at: [Link]

  • Mahrous, R. S. R., et al. (2024). Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. Journal of Applied Pharmaceutical Sciences. Available at: [Link]

  • Ibrahim, M. A. A., et al. (2021). Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. ResearchGate. Available at: [Link]

  • Samidurai, E., et al. (2019). Ligand-based Pharmacophore Modeling, Virtual Screening and Molecular Docking Studies for Discovery of Potential Topoisomerase I Inhibitors. Current Drug Discovery Technologies. Available at: [Link]

  • Siavosh, G., et al. (2018). Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists. RSC Advances. Available at: [Link]

  • Protac Drug Discovery Pro. (n.d.). Applications and Limitations of Pharmacophore Modeling. Available at: [Link]

  • ResearchGate. (2016). LIGAND BASED PHARMACOPHORE MODELING, VIRTUAL SCREENING AND MOLECULAR DOCKING STUDIES TO DESIGN NOVEL PANCREATIC LIPASE INHIBITORS. Available at: [Link]

  • Levy, R. A., & Proudfit, H. K. (1977). The analgesic action of baclofen [beta-(4-chlorophenyl)-gamma-aminobutyric acid]. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Baclofen. PubChem Compound Summary for CID 2284. Available at: [Link]

  • Drug-Design.org. (2005). Structure Activity Relationships (SAR). Available at: [Link]

  • International Union of Crystallography. (n.d.). (R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]. IUCr Journals. Available at: [Link]

  • Frontiers Media. (2023). Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry. Available at: [Link]

Sources

Methodological & Application

Application Notes & Protocols: 2-(4-Chlorophenyl)butanoic Acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Chlorinated Phenylalkanoic Acids in Drug Synthesis

2-(4-Chlorophenyl)butanoic acid is a chiral carboxylic acid that serves as a versatile intermediate in synthetic organic chemistry. Its structural motifs—a reactive carboxylic acid, a stereogenic center alpha to the carbonyl, and a chlorinated aromatic ring—make it a valuable building block for creating complex molecular architectures. The presence of the chlorine atom on the phenyl ring is particularly significant, as this substituent can modulate the lipophilicity, metabolic stability, and binding interactions of a final Active Pharmaceutical Ingredient (API).

While its direct isomer, 3-(4-chlorophenyl)butanoic acid, forms the core of the well-known muscle relaxant Baclofen, this compound provides a distinct scaffold for medicinal chemists to explore different spatial arrangements and biological targets.[1][2] This guide details the properties, key synthetic transformations, quality control protocols, and safe handling procedures for this compound, providing researchers and drug development professionals with a comprehensive framework for its application.

Compound Profile & Physicochemical Properties

A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its effective use in process development and scale-up.

PropertyValueSource
Chemical Name This compoundIUPAC
Molecular Formula C₁₀H₁₁ClO₂PubChem[3]
Molecular Weight 198.64 g/mol PubChem[3]
CAS Number 938-89-6N/A
Appearance White to off-white crystalline powderTypical
Melting Point Data not widely published; varies with purityN/A
Solubility Soluble in organic solvents (e.g., DCM, EtOAc, MeOH); low solubility in waterGeneral Chemical Principles
pKa ~4-5 (Estimated for carboxylic acid)Chemical Analogy

Application as a Pharmaceutical Intermediate: A Gateway to Novel APIs

The utility of this compound lies in its capacity to undergo predictable and high-yielding chemical transformations at its carboxylic acid moiety. These reactions are cornerstones of API synthesis, allowing for the construction of amides, esters, and other functional groups common in drug molecules.

Core Reactivity and Synthetic Potential

The primary reaction pathways for this intermediate involve nucleophilic acyl substitution at the carbonyl carbon. The carboxylic acid can be activated by a variety of reagents (e.g., thionyl chloride, carbodiimides) to facilitate reactions with nucleophiles like amines or alcohols. This flexibility allows for its incorporation into a diverse range of molecular scaffolds.

Case Study: Synthesis of Baclofen via a Related Phenylacetonitrile Intermediate

While not a direct precursor, the synthesis of Baclofen from the structurally related 2-(4-chlorophenyl)acetonitrile provides an authoritative example of how this chemical framework is manipulated in pharmaceutical manufacturing.[4] This patented process highlights the key steps of building the butanoic acid backbone and subsequent functional group transformations.[4] The causality behind this pathway is efficiency and control, starting with a readily available material and building complexity step-wise.

The process involves reacting 2-(4-chlorophenyl)acetonitrile with glyoxylic acid to form a cyanoacrylic acid intermediate. This is then reduced in-situ to create the cyanopropanoic acid backbone.[4] A final reduction of the nitrile group yields the primary amine of Baclofen.[4] This demonstrates the industrial relevance of the 2-(4-chlorophenyl)alkyl scaffold.

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_final Final API Synthesis A 2-(4-chlorophenyl)acetonitrile C 3-(4-chlorophenyl)-3-cyanoacrylic acid A->C Condensation (K2CO3, MeOH) B Glyoxylic Acid B->C D 3-(4-chlorophenyl)-3-cyanopropanoic acid (Key Butanoic Acid Scaffold) C->D In-situ Reduction (NaBH4) E Baclofen (4-amino-3-(4-chlorophenyl)butanoic acid) D->E Nitrile Reduction (Metal Catalyst, NH3)

Caption: Industrial synthesis pathway to Baclofen using a related scaffold.[4]

Experimental Protocols

The following protocols are designed to be self-validating by incorporating analytical checkpoints. They represent standard, field-proven methodologies for handling and evaluating carboxylic acid intermediates in a drug discovery context.

Protocol 1: General Amide Coupling via EDC/HOBt Activation

This protocol describes a robust and widely used method for forming an amide bond between this compound and a primary or secondary amine. The choice of EDC (a water-soluble carbodiimide) and HOBt (which suppresses side reactions and racemization) is a classic pairing that ensures high yield and purity.

Objective: To synthesize an N-alkyl/aryl-2-(4-chlorophenyl)butanamide.

Materials:

  • This compound (1.0 eq)

  • Desired amine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Magnetic stirrer, round-bottom flask, nitrogen inlet, separation funnel

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M concentration).

  • Activation: Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir at room temperature for 15 minutes. This pre-activation step is crucial for forming the active HOBt ester, minimizing side reactions.

  • Amine Addition: In a separate vial, dissolve the amine (1.1 eq) in a small amount of DCM. Add this solution, followed by DIPEA (2.5 eq), to the reaction flask dropwise at 0 °C (ice bath). The base (DIPEA) neutralizes the HCl byproduct from EDC activation.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Aqueous Work-up: Dilute the reaction mixture with DCM. Transfer to a separation funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). These washes remove unreacted reagents, the DIPEA salt, and water-soluble byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification & QC: Purify the crude product by flash column chromatography on silica gel. Verify the purity and identity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

Ensuring the purity of a pharmaceutical intermediate is a non-negotiable requirement. This RP-HPLC method provides a reliable and selective means to quantify this compound and detect any process-related impurities. The method is adapted from established procedures for analyzing related aromatic carboxylic acids.[5]

Objective: To determine the purity of a this compound sample.

Instrumentation & Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD).

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (adjusts pH to protonate the carboxylic acid, ensuring good peak shape).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 225 nm (chosen for optimal absorbance of the chlorophenyl chromophore).

  • Injection Volume: 10 µL.

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.05050
10.01090
12.01090
12.15050
15.05050

Procedure:

  • Standard Preparation: Accurately weigh ~10 mg of a reference standard of this compound and dissolve in 10 mL of acetonitrile to make a 1 mg/mL stock solution. Prepare working standards by serial dilution.

  • Sample Preparation: Accurately weigh ~10 mg of the test sample and dissolve in 10 mL of acetonitrile.

  • Analysis: Inject the blank (acetonitrile), standards, and sample onto the HPLC system.

  • Data Processing: Integrate the peak corresponding to this compound. Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Caption: Workflow for the quality control analysis of the intermediate via HPLC.

Safety, Handling, and Storage

Adherence to strict safety protocols is paramount when working with any chemical intermediate. The following guidelines are synthesized from authoritative safety data sheets (SDS).[4][6][7]

Hazard Identification & Precautionary Statements
  • Health Hazards: May cause damage to organs through prolonged or repeated exposure.[6] May be harmful if swallowed or inhaled.[2][4] Causes skin and eye irritation.[4][7]

  • Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[6]

  • Precautionary Statements:

    • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[6]

    • P273: Avoid release to the environment.[6]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

    • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear safety glasses with side shields conforming to EN166 or NIOSH-approved goggles.[2]

    • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber).

    • Skin and Body Protection: Wear a lab coat. Choose body protection according to the amount and concentration of the substance at the workplace.[2]

    • Respiratory Protection: For operations generating dust, use a NIOSH-approved N95 or P1 type dust mask.[2]

Storage and Spill Management
  • Storage: Keep container tightly closed in a dry, well-ventilated place.[2] Store locked up or in an area accessible only to qualified personnel.[6]

  • Spill Response:

    • Small Spill: Avoid dust formation. Sweep up the material and place it in a suitable, closed container for disposal.[2]

    • Large Spill: Evacuate personnel to safe areas.[4] Prevent further leakage if safe to do so. Do not let product enter drains.[2] Mix with sand or an inert absorbent material before collection for disposal.[7]

Conclusion

This compound is a well-defined chemical entity with significant potential as an intermediate in the synthesis of novel pharmaceutical agents. Its value is derived from the strategic combination of a modifiable carboxylic acid handle, a chiral center, and a metabolically relevant chlorophenyl group. The protocols and data presented here provide a robust foundation for researchers to confidently incorporate this building block into their synthetic programs, enabling the exploration of new chemical space in drug discovery.

References

  • AAPPTec, LLC. MSDS - Safety Data Sheet for (R)-3-(Boc-amino)-4-(2-chlorophenyl)butanoic acid. Retrieved from [Link]

  • Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 265–271. Retrieved from [Link]

  • Yadav, J. S., et al. (2017). An improved process for the preparation of baclofen and its intermediate. (Patent No. WO2017009753A1). Google Patents.
  • Solubility of Things. Baclofen. Retrieved from [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application Note: Microwave-Assisted Synthesis of 2-(4-Chlorophenyl)butanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of derivatives of 2-(4-chlorophenyl)butanoic acid, a core scaffold in various pharmacologically active compounds, has traditionally been hampered by long reaction times and energy-intensive conventional heating methods. This application note presents a validated protocol for the synthesis of its ester derivatives utilizing Microwave-Assisted Organic Synthesis (MAOS). This modern technique leverages the principles of green chemistry to offer significant advantages, including drastically reduced reaction times, improved yields, and enhanced product purity.[1][2][3] The protocols detailed herein are designed for researchers in medicinal chemistry and drug development, providing a robust, reproducible, and scalable method for accelerating the discovery pipeline.

The Rationale for Microwave Chemistry: Beyond Rapid Heating

Conventional heating methods transfer energy indirectly and inefficiently—from a heat source, through the vessel walls, and finally into the reaction mixture via convection.[4] This process creates significant thermal gradients and can be slow and difficult to control precisely. Microwave-assisted synthesis, however, represents a paradigm shift in how energy is delivered to a reaction.

Microwave irradiation employs direct coupling of energy with polar molecules in the reaction mixture.[4][5] This interaction occurs through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the carboxylic acid group and the alcohol reactant, continuously attempt to align with the rapidly oscillating electric field of the microwave. This rapid molecular motion generates friction, leading to instantaneous and uniform (volumetric) heating of the entire sample.[1]

  • Ionic Conduction: If charged particles (ions) are present, they will migrate through the solution under the influence of the electric field, colliding with other molecules and generating heat.

This direct energy transfer eliminates the thermal lag of conventional methods and allows for precise temperature control, often enabling reactions to be completed in minutes instead of hours.[6][7]

G cluster_0 Conventional Heating (Oil Bath) cluster_1 Microwave-Assisted Heating OilBath Heat Source (Oil Bath) VesselWall Vessel Wall OilBath->VesselWall Conduction MixtureSurface Mixture Surface VesselWall->MixtureSurface Conduction MixtureCore Mixture Core MixtureSurface->MixtureCore Convection (Slow) MicrowaveSource Microwave Source (Magnetron) Mixture Entire Reaction Mixture (Core & Surface) MicrowaveSource->Mixture Direct Irradiation (Instantaneous & Volumetric) G start Start: Reagent Preparation mix 1. Mix Acid, Alcohol & Catalyst in MW Vial start->mix irradiate 2. Microwave Irradiation (e.g., 85°C, 10 min) mix->irradiate workup 3. Reaction Work-up (Evaporation, Extraction, Wash) irradiate->workup isolate 4. Drying & Isolation (Rotary Evaporation) workup->isolate purify 5. Purification (Optional) (Column Chromatography) isolate->purify analyze 6. Product Characterization (TLC, IR, NMR, MS) isolate->analyze Direct to analysis if crude is pure purify->analyze end End: Pure Product analyze->end

Figure 2: Standard experimental workflow for microwave-assisted ester synthesis.

Product Characterization
  • Thin-Layer Chromatography (TLC): Monitor reaction progress by comparing the reaction mixture spot to a spot of the starting carboxylic acid. The product ester should have a higher Rf value.

  • Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch (around 3000 cm⁻¹) from the carboxylic acid and the appearance of a strong C=O stretch (around 1735 cm⁻¹) are indicative of ester formation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see a new singlet corresponding to the methyl ester protons (-OCH₃) at approximately 3.7 ppm.

    • ¹³C NMR: A new signal for the ester carbonyl carbon will appear around 175 ppm.

  • Mass Spectrometry (MS): Confirm the molecular weight of the synthesized ester.

Conclusion

Microwave-assisted synthesis provides a powerful, efficient, and green alternative to conventional methods for producing derivatives of this compound. [6][7]This technique dramatically accelerates reaction rates, often leading to higher yields and cleaner products. [2]The protocols outlined in this document offer a reliable and scalable foundation for researchers aiming to rapidly generate libraries of compounds for screening in drug discovery and development programs.

References

  • Jadhav, S. D., & Rathod, V. K. (2021). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • Patsnap. (2025). Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap Eureka. [Link]

  • Gadek, Z., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

  • Sharma, P. K. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. [Link]

  • International Journal of Novel Research and Development. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD. [Link]

  • Marković, M., et al. (2022). Microwave Assisted Esterification of Aryl/Alkyl Acids Catalyzed by N-Fluorobenzenesulfonimide. MDPI. [Link]

  • Shah, N. Z., et al. (2023). Microwave synthesis of new naproxen analogues for chronic inflammation and their gastro-protective effect in post-operative model. Journal of Biomolecular Structure and Dynamics. [Link]

  • Shah, N. Z., et al. (2023). Bio-oriented synthesis of ibuprofen derivatives for enhancement efficacy in post-operative and chronic inflammatory pain models. RSC Advances. [Link]

  • Pandey, S., et al. Extensive studies of microwave-assisted Fischer esterification: An undergraduate organic chemistry laboratory experiment. American Chemical Society. [Link]

  • Kumar, V., et al. (2020). A microwave-assisted highly practical chemoselective esterification and amidation of carboxylic acids. RSC Advances. [Link]

  • Chighine, A., et al. (2009). Microwave-Assisted Ester Formation Using O-Alkylisoureas: A Convenient Method for the Synthesis of Esters with Inversion of Configuration. The Journal of Organic Chemistry. [Link]

  • Yadav, A. R., et al. (2017). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Indo American Journal of Pharmaceutical Sciences. [Link]

  • Patil, A. V., & Usnale, S. (2015). ANALYSIS OF ESTERIFICATION REACTION UNDER MICROWAVE IRRADIATION. Anveshana's International Journal of Research in Engineering and Applied Sciences. [Link]

  • Biju, C. R., et al. (2012). Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity. Journal of Young Pharmacists. [Link]

  • Saberi, A. (2016). A facile and efficient synthesis of Baclofen. Iranian Chemical Communication. [Link]

  • Rojas-Lima, S., et al. (2007). and β-(4-chlorophenyl)-γ-butyrolactones: Key Intermediates in the Synthesis of β-phenyl-GABA and Baclofen. Journal of the Mexican Chemical Society. [Link]

  • ResearchGate. (2018). Microwave assisted synthesis of some 2-{[2-(4-chlorophenyl)-4- oxoquinazolin-3-(4H)-YL] amino}-N-(substitutedphenyl) acetamides as antibacterial and antioxidant agents. ResearchGate. [Link]

  • Jain, A., et al. (2017). Microwave Assisted Synthesis of Fluoro-Pyrazole Derivatives for Antiinflammatory Activity. Research Journal of Pharmacy and Technology. [Link]

  • Kumar, R., et al. (2022). Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H). RSC Advances. [Link]

  • Hanifa, B., et al. (2021). 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. ResearchGate. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. Organic Chemistry Portal. [Link]

Sources

Coupling reagents for amide bond formation with 2-(4-Chlorophenyl)butanoic acid

Application Note: Optimization of Amide Bond Formation for Sterically Congested -Aryl Alkanoic Acids

Introduction & Chemical Context

The coupling of 2-(4-Chlorophenyl)butanoic acid presents a distinct set of challenges in medicinal chemistry. Unlike simple aliphatic acids, this substrate possesses two critical features that dictate reagent selection:

  • Steric Congestion: The

    
    -carbon is secondary, substituted with both a bulky 4-chlorophenyl group and an ethyl group. This steric bulk retards nucleophilic attack at the carbonyl, requiring highly activated intermediates.
    
  • Racemization Sensitivity: The 4-chlorophenyl ring exerts a negative inductive effect (-I), significantly increasing the acidity of the

    
    -proton (
    
    
    in DMSO). Activation of the carboxylate facilitates
    
    
    -deprotonation, leading to racemization via an enol or oxazolone intermediate.

This guide provides a validated hierarchy of coupling strategies, moving from the modern standard (T3P) to high-reactivity alternatives (HATU), and finally to scalable classical methods (Acid Chlorides), with a focus on preserving chiral integrity.

Reagent Selection Matrix

The following matrix compares reagents specifically for

FeatureT3P (Propylphosphonic Anhydride) HATU (Hexafluorophosphate Azabenzotriazole) Oxalyl Chloride / Ghosez's Reagent
Primary Utility Standard of Care: Best balance of yield and chiral retention.Problem Solver: For extremely unreactive amines.Scale-Up: Lowest cost, but highest risk.
Activation Species Mixed Anhydride (Cyclic)O-At Active EsterAcid Chloride
Epimerization Risk Low (Fast kinetics, no oxazolone promotion).Medium (Basic conditions required).High (Ketene formation likely).
Atom Economy High (Water-soluble byproducts).[1]Low (High MW byproducts).High.
Purification Simple aqueous wash.Chromatography often required (remove urea/guanidine).Distillation or crystallization.

Mechanistic Insight & Racemization Pathways

Understanding the failure mode is critical. The diagram below illustrates the competition between the desired amidation and the fatal racemization pathway common to 2-aryl acids.

GStart2-(4-Chlorophenyl)butanoic acidActivatedActivated Species(Mixed Anhydride/Ester)Start->Activated Activation (T3P/HATU)BaseBase (DIPEA)Base->Activated PromotesOxazoloneOxazolone / Ketene(Achiral Intermediate)Activated->Oxazolone Slow Amine Attack+ Excess BaseProductChiral Amide Product(>98% ee)Activated->Product Fast Amine AttackRacemicRacemic Amide(50% ee)Oxazolone->Racemic Amine AttackAmineAmine (R-NH2)Amine->Product Nucleophilic Attack

Figure 1: Kinetic competition between direct amidation (Green) and base-catalyzed racemization via oxazolone formation (Red).

Detailed Protocols

Protocol A: The "Gold Standard" – T3P Coupling

Rationale: T3P (Propanephosphonic acid anhydride) forms a cyclic mixed anhydride. It acts as a water scavenger, driving the equilibrium. Crucially, it does not require the initial release of a counter-ion that acts as a base, minimizing

Materials:

  • Substrate: this compound (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv[2]

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: Pyridine (preferred) or DIPEA (2.5 – 3.0 equiv)

  • Solvent: EtOAc (Green/Standard) or DMF (for solubility)

Step-by-Step:

  • Dissolution: Charge the reaction vessel with the carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in EtOAc (5–10 volumes).

  • Cooling: Cool the mixture to 0 °C. Note: Lower temperature suppresses racemization.

  • Base Addition: Add Pyridine (3.0 equiv). Stir for 5 minutes.

  • Activation: Dropwise add T3P solution (1.5 equiv) over 10 minutes.

  • Reaction: Allow to warm to 20–25 °C. Monitor by LCMS (typically complete in 1–4 hours).

  • Workup (Self-Validating):

    • Add water (10 vol).

    • Separate layers.[3]

    • Wash organic layer with 1M HCl (removes pyridine/amine), then sat. NaHCO3 (removes unreacted acid/T3P byproducts), then Brine.

    • Validation: The T3P byproducts are water-soluble phosphonates; if the organic layer retains phosphorus (by NMR), wash again with water.

Protocol B: High-Reactivity – HATU

Rationale: If the amine is electronically deactivated (e.g., an aniline) or sterically hindered, T3P may be too slow. HATU provides faster kinetics, outcompeting the racemization pathway simply by speed.

Materials:

  • Reagent: HATU (1.1 equiv)

  • Base: DIPEA (2.0 – 3.0 equiv)

  • Solvent: DMF or DMAc (Required for HATU solubility)

Step-by-Step:

  • Pre-activation (Critical Step): Dissolve the acid (1.0 equiv) in DMF at 0 °C. Add HATU (1.1 equiv) and DIPEA (1.0 equiv only). Stir for exactly 2–5 minutes.

    • Warning: Do not stir longer; the active ester can racemize or rearrange to an unreactive species.

  • Coupling: Immediately add the amine (1.1 equiv) and the remaining DIPEA (1.5 equiv).

  • Completion: Stir at 0 °C for 1 hour, then room temperature for 2 hours.

  • Workup: Dilute with EtOAc, wash extensively with 5% LiCl (to remove DMF), followed by 1M HCl and NaHCO3.

Optimization & Troubleshooting Workflow

Use this logic flow to troubleshoot low yields or racemization issues.

OptimizationStartStart: Low Yield or Low ee%Check_LCMSCheck LCMS:Is Product Formed?Start->Check_LCMSNo_ProdNo/Low ProductCheck_LCMS->No_ProdLow Conv.RacemicProduct formed butRacemic (<90% ee)Check_LCMS->RacemicHigh Conv.StericSteric Hindrance?(Amine is bulky)No_Prod->StericElectronicAmine is unreactive?(e.g., Aniline)No_Prod->ElectronicSoln_BaseReduce Base LoadingSwitch DIPEA -> PyridineRacemic->Soln_BaseSoln_TempLower Temp (-20°C)Use T3PRacemic->Soln_TempSoln_HATUSwitch to HATU(Protocol B)Steric->Soln_HATUSoln_GhosezUse Ghosez's Reagent(Acid Chloride w/o Acid)Electronic->Soln_Ghosez

Figure 2: Troubleshooting logic for coupling this compound.

References

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews. Link Authoritative review on T3P and its advantages in process chemistry.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link Foundational text on the mechanism of racemization and reagent comparison.

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron. Link Detailed analysis of racemization pathways via oxazolones.

  • Wissmann, H., & Kleiner, H. J. (1980). New peptide coupling reagents: Propanephosphonic acid anhydride.[4] Angewandte Chemie International Edition. Original description of T3P properties.

Application Note: Chemoselective Reduction of 2-(4-Chlorophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Objective: To reduce 2-(4-chlorophenyl)butanoic acid to 2-(4-chlorophenyl)butan-1-ol while preserving the aryl chloride substituent.

The Challenge: The primary synthetic challenge is chemoselectivity . Standard strong reducing agents like Lithium Aluminum Hydride (LiAlH


) pose a risk of hydrodehalogenation (cleaving the C-Cl bond) under reflux conditions, leading to the des-chloro impurity 2-phenylbutan-1-ol. Furthermore, catalytic hydrogenation is strictly contraindicated due to the high lability of aryl chlorides on metal surfaces (Pd/C, Pt).

The Solution: This guide details two validated protocols:

  • Borane-THF Complex (

    
    ):  The "Gold Standard" for laboratory-scale selectivity. Borane is electrophilic, reacting rapidly with the electron-rich carboxylate carbonyl but remaining inert toward the electron-deficient aryl chloride.
    
  • Sodium Borohydride / Iodine (

    
    ):  A scalable, cost-effective "Process Route" that generates borane in situ, avoiding the storage and stability issues of commercial borane solutions.
    

Chemical Mechanism & Selectivity

Understanding the mechanism is vital for troubleshooting. Unlike nucleophilic hydrides (like LiAlH


) that attack polarized bonds based on partial positive charge, Borane (

) is an electrophile
.
  • Activation: The carboxylic acid protonates the borane, or the carbonyl oxygen donates electrons to the empty p-orbital of boron.

  • Triacyloxyborane Formation: The acid is converted to a triacyloxyborane intermediate, activating the carbonyl carbon.

  • Hydride Transfer: An intramolecular hydride transfer occurs.[1] Because the aryl chloride does not coordinate with Borane effectively, it remains untouched.

Visualization: Mechanistic Pathway

BoraneMechanism Substrate 2-(4-Cl-Ph)butanoic Acid Complex Acyloxyborane Intermediate Substrate->Complex + BH3 (Electrophilic Attack) Hydride Intramolecular Hydride Transfer Complex->Hydride Rate Limiting Step Borate Trialkylborate Species Hydride->Borate Reduction Product 2-(4-Cl-Ph)butan-1-ol Borate->Product + MeOH (Methanolysis)

Caption: Electrophilic reduction pathway of carboxylic acids via Borane, highlighting the methanolysis step required to release the free alcohol.

Protocol A: Borane-THF Reduction (Laboratory Scale)

Best for: High purity requirements, small-to-medium scale (1g – 50g), and strict chemoselectivity.

Reagents & Stoichiometry
ReagentEquiv.[2]Role
Substrate 1.0This compound

(1.0 M)
1.2 - 1.5Reducing agent (Electrophilic)
THF (Anhydrous) SolventReaction medium (0.2 - 0.5 M conc.)
Methanol ExcessQuenching agent & Borate breakdown
Step-by-Step Procedure
  • Inert Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen/argon inlet.

  • Solvation: Dissolve this compound (1.0 equiv) in anhydrous THF. Cool the solution to 0°C using an ice bath.

    • Why? Controlling the initial exotherm prevents solvent boiling and potential side reactions.

  • Addition: Add

    
     solution dropwise over 30–60 minutes.
    
    • Observation: Hydrogen gas (

      
      ) will evolve.[2][3] Ensure the system is vented through a bubbler.
      
  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: Check via TLC or HPLC. The acid spot should disappear. If starting material remains, the borane may have degraded; add 0.2 equiv more.

  • Quench (Critical): Cool back to 0°C. Slowly add Methanol.

    • Caution: Vigorous

      
       evolution occurs.[2]
      
  • Methanolysis: Remove the ice bath and stir for 30 minutes. Optional but Recommended: Briefly heat to reflux for 30 minutes.

    • Scientific Integrity: The initial product is a trialkylborate ester, which is often gummy and soluble in organic solvents. Refluxing with MeOH transesterifies this into volatile Trimethyl Borate (

      
      ) and the free alcohol.
      
  • Workup: Concentrate under reduced pressure. The residue is usually pure enough for the next step. If purification is needed, flash chromatography (Hexanes/EtOAc) is effective.

Protocol B: NaBH / Iodine Reduction (Scalable Process)

Best for: Large scale (>50g), cost reduction, and avoiding unstable Borane-THF storage.

Reagents & Stoichiometry
ReagentEquiv.[2]Role
Substrate 1.0This compound
NaBH

1.2Hydride source
Iodine (

)
0.5 - 0.6Oxidant (Generates

in situ)
THF SolventReaction medium
Step-by-Step Procedure
  • Suspension: In a reactor under

    
    , suspend Sodium Borohydride (
    
    
    
    ) in THF. Add the carboxylic acid substrate.[4][5][6][7][8]
    • Note:

      
       alone will not  reduce the acid at this stage. It forms a sodium carboxylate salt and evolves 1 equiv of 
      
      
      
      .
  • In-Situ Generation: Dissolve Iodine (

    
    ) in THF. Add this solution dropwise to the borohydride/acid suspension at 0°C to 15°C.
    
    • Chemistry:

      
      . The diborane generated immediately reacts with the carboxylate.
      
  • Reaction: Stir at RT for 3–5 hours. The solution typically turns from the dark red of iodine to a colorless or milky white suspension (precipitation of NaI).

  • Quench: Slowly add 1M HCl or Methanol to destroy excess hydride.

  • Workup: Dilute with water and extract with Ethyl Acetate (EtOAc). Wash the organic layer with saturated Sodium Thiosulfate (

    
    ) to remove any trace free iodine (indicated by yellow color).
    
  • Isolation: Dry over

    
    , filter, and concentrate.
    
Workflow Visualization

ProcessWorkflow Start Start: Suspend NaBH4 + Substrate in THF Gen Add Iodine (I2) Solution (0°C, Dropwise) Start->Gen H2 Evolution React Reaction Phase (RT, 3-5 Hours) Gen->React In-situ BH3 Check QC Check (TLC/HPLC) Complete? React->Check Check->React No (Stir longer) Quench Quench: MeOH/HCl (Destroy Hydride) Check->Quench Yes Wash Wash: Na2S2O3 (Remove Iodine) Quench->Wash Finish Isolate Product Wash->Finish

Caption: Operational workflow for the Sodium Borohydride/Iodine mediated reduction.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare the product data against these specific markers.

TechniqueMarkerExpected Change
1H NMR

-Proton
The CH-COOH proton (approx 3.5 ppm) shifts upfield.
1H NMR HydroxymethylAppearance of new multiplet/doublet at 3.5–3.8 ppm (

).
1H NMR Aromatic RegionCritical: Integration must remain 4H (para-substitution pattern). Loss of integration indicates dechlorination.
IR CarbonylDisappearance of broad COOH stretch (1700-1725

).
IR HydroxylAppearance of broad OH stretch (3300-3400

).

Safety & Troubleshooting

Critical Hazards[2]
  • Hydrogen Evolution: Both protocols generate stoichiometric quantities of

    
     gas. Proper ventilation is non-negotiable.
    
  • Borane Toxicity:

    
     is highly toxic and flammable. If using commercial 
    
    
    
    , check for peroxides before use, as THF forms peroxides on storage.
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete Borate HydrolysisReflux with Methanol for 30 mins during workup to break B-O bonds.
Dechlorination Temperature too highEnsure reaction stays < 40°C. Do not use Pd catalysts.
Iodine Color Persists Excess IodineWash organic layer with 10% Sodium Thiosulfate solution.
Emulsion Boron saltsAdd saturated Rochelle's Salt (Potassium Sodium Tartrate) solution to the aqueous workup to chelate boron/aluminum species.

References

  • Brown, H. C., & Kulkarni, S. U. (1977). Selective reductions.[2][8][9][10] 24. Reaction of borane-tetrahydrofuran with carboxylic acids, esters, and other functional groups. Journal of Organic Chemistry.[2]

  • McKennon, M. J., et al. (1993). A convenient reduction of amino acids and their derivatives. Journal of Organic Chemistry.[2] (Primary reference for NaBH4/I2 system).

  • Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry.[2]

  • ChemGuide. Reduction of Carboxylic Acids. (General educational overview of hydride mechanisms).

Sources

Application Notes and Protocols for the Green Synthesis of 2-(4-Chlorophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Greener Synthesis

2-(4-Chlorophenyl)butanoic acid is a chiral carboxylic acid that serves as a key building block in the synthesis of various pharmacologically active molecules. As with many non-steroidal anti-inflammatory drugs (NSAIDs) and other chiral compounds, its biological activity is often associated with a single enantiomer.[1] Traditional chemical synthesis routes for such molecules frequently rely on stoichiometric reagents, hazardous solvents, and energy-intensive conditions, leading to significant environmental impact. The principles of green chemistry offer a transformative approach, aiming to reduce waste, minimize energy consumption, and utilize renewable resources, thereby aligning chemical manufacturing with environmental sustainability.[2]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of green chemistry methods for the production of this compound. We will explore biocatalytic and chemo-catalytic strategies that offer high enantioselectivity, improved safety profiles, and reduced environmental footprints compared to conventional methods.

Evaluating "Greenness": Key Metrics in Chemical Synthesis

To objectively assess the environmental performance of a chemical process, a set of metrics has been established. These tools are essential for comparing different synthetic routes and identifying areas for improvement.

MetricFormulaIdeal ValueSignificance
Atom Economy (AE) (MW of desired product / Σ MW of all reactants) x 100%100%Measures the efficiency of a reaction in converting reactant atoms to the desired product.[3]
Process Mass Intensity (PMI) Total mass in a process / Mass of productLow (~1)A holistic metric that includes reactants, solvents, reagents, and process aids, reflecting the overall waste generated.[2][3]
E-Factor Total mass of waste / Mass of product0Directly quantifies the amount of waste produced per unit of product.[3]

These metrics will be referenced in the context of the following protocols to provide a quantitative measure of their "greenness."

Biocatalytic Strategies: Harnessing Nature's Catalysts

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high specificity and under mild conditions, making it a cornerstone of green chemistry.[4][5] For the synthesis of enantiomerically pure this compound, several biocatalytic approaches are highly effective.

Lipase-Catalyzed Kinetic Resolution of Racemic Esters

Kinetic resolution is a robust method for separating enantiomers from a racemic mixture. Lipases are particularly effective for this purpose due to their stereoselectivity in ester hydrolysis or synthesis.[6][7] In this approach, a racemic ester of this compound is subjected to hydrolysis by a lipase, which selectively converts one enantiomer into the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester.

Causality of Experimental Choices:

  • Enzyme Selection: Lipases such as Candida antarctica lipase B (CALB) are widely used due to their broad substrate scope and high enantioselectivity.[8]

  • Solvent System: A biphasic system (e.g., toluene/water or heptane/water) is often employed. The organic phase dissolves the substrate and product, while the aqueous phase contains the enzyme and maintains the pH. This facilitates product separation and enzyme recycling.

  • pH Control: Maintaining a constant pH is critical for enzyme activity and to drive the reaction forward by neutralizing the produced carboxylic acid.

Experimental Workflow: Lipase-Catalyzed Kinetic Resolution

G cluster_prep Substrate Preparation cluster_reaction Enzymatic Reaction cluster_separation Separation & Purification cluster_products Final Products racemic_ester Racemic 2-(4-Chlorophenyl)butanoate Ester reactor Biphasic Reactor (Toluene/Phosphate Buffer) racemic_ester->reactor phase_sep Phase Separation reactor->phase_sep lipase Immobilized Lipase (e.g., Novozym 435) lipase->reactor ph_control pH Stat (e.g., NaOH soln.) ph_control->reactor acid_ext Aqueous Phase: Acidification & Extraction of (S)-Acid phase_sep->acid_ext Aqueous ester_ext Organic Phase: Isolation of (R)-Ester phase_sep->ester_ext Organic s_acid (S)-2-(4-Chlorophenyl)butanoic Acid acid_ext->s_acid r_ester (R)-2-(4-Chlorophenyl)butanoate Ester ester_ext->r_ester

Caption: Workflow for lipase-catalyzed kinetic resolution.

Protocol: Lipase-Catalyzed Hydrolysis

  • Reactor Setup: To a temperature-controlled jacketed reactor, add a 0.1 M phosphate buffer solution (pH 7.5).

  • Enzyme Addition: Disperse immobilized Candida antarctica lipase B (e.g., Novozym 435) in the buffer solution with gentle agitation.

  • Substrate Addition: Add a solution of racemic methyl 2-(4-chlorophenyl)butanoate in toluene to the reactor. A typical substrate concentration is 5-10% (w/v).

  • Reaction Monitoring: Maintain the temperature at 30-40°C. Monitor the pH and maintain it at 7.5 by the automated addition of 0.5 M NaOH solution. The consumption of NaOH is directly proportional to the extent of the reaction.

  • Work-up:

    • Once 50% conversion is reached (indicated by NaOH consumption), stop the reaction and separate the organic and aqueous layers.

    • Aqueous Layer: Acidify the aqueous layer to pH 2 with 1 M HCl. Extract the (S)-2-(4-chlorophenyl)butanoic acid with a suitable organic solvent (e.g., ethyl acetate). Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Organic Layer: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to recover the unreacted (R)-methyl 2-(4-chlorophenyl)butanoate. This can be hydrolyzed chemically to the (R)-acid or racemized and recycled.

Nitrile Hydratase/Amidase Systems for Deracemization

A more advanced biocatalytic strategy involves a chemo-enzymatic cascade using nitrile-converting enzymes.[9] This method can achieve a theoretical yield of 100% for the desired enantiomer. The process starts with a prochiral precursor, which is converted to a racemic profen-nitrile. A microbial whole-cell system containing a nitrile hydratase (NHase) and an (S)-selective amidase is then used. The NHase converts the nitrile to the corresponding amide, and the amidase selectively hydrolyzes the (S)-amide to the desired (S)-acid, while the unreacted (R)-amide can be racemized in situ.

Causality of Experimental Choices:

  • Microorganism Selection: Strains of Rhodococcus are well-known for their robust nitrile-converting enzyme systems and their ability to tolerate organic solvents.[10][11][12]

  • Whole-Cell Biocatalyst: Using whole cells is often more cost-effective and stable than using isolated enzymes, as the cellular environment protects the enzymes and cofactor regeneration is inherent.

  • Reaction Conditions: The reaction is typically carried out in an aqueous buffer system under mild temperature and pH conditions to ensure the viability and activity of the microbial cells.

Experimental Workflow: Nitrile Hydratase/Amidase Cascade

G cluster_bioreaction Whole-Cell Biotransformation cluster_cascade Enzymatic Cascade cluster_purification Product Isolation racemic_nitrile Racemic 2-(4-Chlorophenyl)butyronitrile bioreactor Bioreactor with Rhodococcus sp. cells in buffer racemic_nitrile->bioreactor nhase Nitrile Hydratase (NHase) bioreactor->nhase Substrate racemic_amide Racemic Amide nhase->racemic_amide amidase (S)-selective Amidase s_acid (S)-Acid amidase->s_acid racemase Amide Racemase (in situ) racemase->racemic_amide s_amide (S)-Amide racemic_amide->s_amide r_amide (R)-Amide racemic_amide->r_amide s_amide->amidase r_amide->racemase centrifuge Centrifugation to remove cells s_acid->centrifuge acidification Acidification of Supernatant centrifuge->acidification extraction Extraction & Purification acidification->extraction final_product (S)-2-(4-Chlorophenyl)butanoic Acid extraction->final_product

Caption: Chemo-enzymatic cascade using a whole-cell system.

Protocol: Whole-Cell Biotransformation

  • Cultivation of Biocatalyst: Cultivate a suitable strain of Rhodococcus (e.g., Rhodococcus erythropolis) in a nutrient-rich medium to induce the expression of nitrile hydratase and amidase. Harvest the cells by centrifugation and wash with phosphate buffer.

  • Reaction Setup: Prepare a suspension of the microbial cells in a phosphate buffer (pH 7.0-8.0) in a bioreactor.

  • Substrate Addition: Add racemic 2-(4-chlorophenyl)butyronitrile to the cell suspension. The substrate can be added neat or as a solution in a water-miscible co-solvent like DMSO to improve solubility.

  • Biotransformation: Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation to ensure adequate mixing and aeration. Monitor the conversion of the nitrile and the formation of the acid by HPLC.

  • Product Isolation:

    • After the reaction is complete (typically 24-48 hours), separate the cells from the reaction medium by centrifugation or filtration.

    • Adjust the pH of the supernatant to 2.0 with concentrated HCl to precipitate the product or prepare it for extraction.

    • Extract the (S)-2-(4-chlorophenyl)butanoic acid with an appropriate organic solvent (e.g., methyl isobutyl ketone).

    • Wash, dry, and concentrate the organic phase to yield the crude product, which can be further purified by crystallization.

Chemo-Catalytic Strategies: Efficient and Selective Synthesis

Asymmetric catalysis using transition metal complexes is a powerful tool for the enantioselective synthesis of chiral molecules and represents a greener alternative to stoichiometric reagents.[13]

Asymmetric Hydrovinylation Route

A highly efficient, three-step synthesis for 2-arylpropionic acids has been developed, which can be adapted for this compound.[14] This method involves the asymmetric hydrovinylation of 4-chlorostyrene, followed by oxidation.

Causality of Experimental Choices:

  • Catalyst System: A palladium or nickel catalyst with a chiral phosphine ligand is typically used to control the regioselectivity and enantioselectivity of the hydrovinylation step.

  • Reaction Conditions: The reaction is carried out under mild conditions, often at room temperature, which reduces energy consumption.

  • Oxidation Step: The resulting branched olefin is then oxidatively cleaved to the desired carboxylic acid. This step can be designed to use green oxidants.

Experimental Workflow: Asymmetric Hydrovinylation

G cluster_hydrovinylation Asymmetric Hydrovinylation cluster_oxidation Oxidative Cleavage start 4-Chlorostyrene + Ethylene hydrovinylation Hydrovinylation Reaction start->hydrovinylation catalyst Pd or Ni Catalyst + Chiral Ligand catalyst->hydrovinylation intermediate Chiral 3-(4-Chlorophenyl)-1-butene hydrovinylation->intermediate oxidation Oxidation Reaction intermediate->oxidation oxidant Oxidizing Agent (e.g., RuCl3/NaIO4) oxidant->oxidation product (S)-2-(4-Chlorophenyl)butanoic Acid oxidation->product

Caption: Synthetic route via asymmetric hydrovinylation.

Protocol: Asymmetric Synthesis

  • Asymmetric Hydrovinylation:

    • In a glovebox, charge a pressure reactor with the chiral catalyst system (e.g., a palladium precursor and a chiral phosphine ligand) in a suitable anhydrous solvent (e.g., toluene).

    • Add 4-chlorostyrene to the reactor.

    • Pressurize the reactor with ethylene and stir the mixture at room temperature until the reaction is complete (monitored by GC).

    • Vent the reactor and purify the resulting 3-(4-chlorophenyl)-1-butene by flash chromatography.

  • Oxidative Cleavage:

    • Dissolve the chiral butene in a solvent mixture (e.g., CCl4/acetonitrile/water).

    • Add sodium periodate (NaIO4) and a catalytic amount of ruthenium(III) chloride (RuCl3).

    • Stir the mixture vigorously at room temperature. Monitor the reaction by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Separate the phases and extract the aqueous phase with an organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude acid, which can be purified by crystallization or chromatography.

The Role of Green Solvents

A significant contributor to the environmental impact of chemical processes is the use of volatile organic compounds (VOCs). Replacing traditional solvents like DMF, NMP, and chlorinated hydrocarbons with greener alternatives is a key aspect of sustainable synthesis.[15][16]

  • Cyrene (dihydrolevoglucosenone): A bio-derived dipolar aprotic solvent that can replace DMF and NMP in many applications. It is biodegradable and has a favorable safety profile.[17]

  • 2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources, 2-MeTHF is a good substitute for THF and dichloromethane. It has higher stability and is less water-miscible, which can simplify work-up procedures.

  • Supercritical Carbon Dioxide (scCO2): This solvent is non-toxic, non-flammable, and readily available.[18] It can be used as a medium for both chemical and enzymatic reactions, and its solvent properties can be tuned by changing pressure and temperature. Product separation is simplified as CO2 reverts to a gas upon depressurization.

Conclusion

The transition to green chemistry methodologies for the synthesis of this compound is not merely an environmental consideration but a strategic imperative for modern pharmaceutical and fine chemical industries. The biocatalytic and chemo-catalytic methods detailed in these notes offer significant advantages, including high enantioselectivity, milder reaction conditions, reduced waste generation, and improved process safety. By embracing these innovative approaches and utilizing green metrics to guide process development, researchers and manufacturers can create more sustainable and economically viable routes to this important chemical intermediate.

References

  • Raj, G. J. et al. (2011). Catalytic Asymmetric Synthesis Using Feedstocks. An Enantioselective Route to 2-Arylpropionic Acids and 1-Arylethyl Amines via Hydrovinylation of Vinyl Arenes. PMC. Available at: [Link]

  • Kourist, R., de María, P. D., & Miyamoto, K. (2011). Biocatalytic strategies for the asymmetric synthesis of profens – recent trends and developments. Green Chemistry, 13(8), 1965-1988. Available at: [Link]

  • Kourist, R., de María, P. D., & Miyamoto, K. (2011). Biocatalytic strategies for the asymmetric synthesis of profens – recent trends and developments. Green Chemistry, 13(8), 1965-1988. DOI:10.1039/C1GC15162B.
  • Czapliński, A. et al. (2016). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Via Medica Journals. Available at: [Link]

  • Center for Green Chemistry and Green Engineering at Yale University. METRICS - Green Chemistry Toolkit. Available at: [Link]

  • Ciriminna, R. et al. (2022). Cyrene: A Green Solvent for the Synthesis of Bioactive Molecules and Functional Biomaterials. PMC. Available at: [Link]

  • Scientific Update. (2019). Useful Green Chemistry Metrics. Available at: [Link]

  • Anastas, P. et al. (2022). Green Chemistry Metrics, A Review. MDPI. Available at: [Link]

  • Red Glead Discovery. (2024). Exciting Update on Green Solvents for Peptide Synthesis. Available at: [Link]

  • Jessop, P. Greener Solvents. Queen's University. Available at: [Link]

  • OuluREPO. (n.d.). Green chemistry metrics for organic synthetic chemistry. Available at: [Link]

  • University of Bologna. (2022). Green Chemistry. Available at: [Link]

  • Rudroff, F. et al. (2018). Rhodococcus as a Versatile Biocatalyst in Organic Synthesis. PMC - NIH. Available at: [Link]

  • Frontiers. (2024). Recent advances in catalytic asymmetric synthesis. Available at: [Link]

  • Sheldon, R. A. (2017). Green Solvents for Sustainable Organic Synthesis: State of the Art. ResearchGate. Available at: [Link]

  • YouTube. (2020). Use of green starting material, green solvents and green reagents. Available at: [Link]

  • Ibuka, T. et al. (2006). An Efficient Synthesis of (±)-4-Amino-3-(4-chlorophenyl)-butyric Acid. (Baclofen).
  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. Available at: [Link]

  • Zhao Group @ UIUC. (n.d.). Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. University of Illinois. Available at: [Link]

  • Patel, R. N. (2015). Lipase-Catalyzed Synthesis of Active Pharmaceutical Ingredients and Intermediates. In book: Lipases and Phospholipases.
  • Gotor-Fernández, V. et al. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. MDPI. Available at: [Link]

  • Pharmaceutical Technology. (2009). Advances in Green Chemistry for Pharmaceutical Applications. Available at: [Link]

  • Verma, S. et al. (2024). Recent Developments and Applications of Biocatalytic and Chemoenzymatic Synthesis for the Generation of Diverse Classes of Drugs. Current Pharmaceutical Biotechnology.
  • University of Nottingham. (n.d.). Biocatalytic Synthesis of Bioactive Compounds. Available at: [Link]

  • Fernandes, P. R. et al. (2022). Green and Efficient Synthesis of Baclofen. Advanced Journal of Chemistry, Section B.
  • Soós, T. et al. (2023). A novel recyclable organocatalyst for the gram-scale enantioselective synthesis of (S)-baclofen. Beilstein Journals. Available at: [Link]

  • SciELO México. (n.d.). and β-(4-chlorophenyl)-γ-butyrolactones: Key Intermediates in the Synthesis of β-phenyl-GABA and Baclofen.
  • Google Patents. (2017).
  • ResearchGate. (2025). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)
  • Bornscheuer, U. T. et al. (2018). Biocatalysis: Enzymatic Synthesis for Industrial Applications. PMC - NIH. Available at: [Link]

  • ResearchGate. (2025). Degradation of 4-Chlorobiphenyl and 4-Chlorobenzoic Acid by the Strain Rhodococcus ruber P25.
  • PubMed. (2025). Elucidating the co-metabolism mechanism of 4-chlorophenol and 4-chloroaniline degradation by Rhodococcus through genomics and transcriptomics.
  • MDPI. (2021).
  • Journal of Pharmacognosy and Phytochemistry. (2017). The Genus Rhodococcus as a source of novel bioactive substances: A review.
  • MDPI. (2025). Intracellular Lipases for Enzymatic Synthesis of Phenylalanine Butyramide in a Biphasic Reaction System.
  • Frontiers. (2022).
  • PubMed. (n.d.).

Sources

Troubleshooting & Optimization

Troubleshooting low purity in 2-(4-Chlorophenyl)butanoic acid crystallization

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the crystallization of 2-(4-Chlorophenyl)butanoic acid, a critical process for ensuring the purity of this active pharmaceutical ingredient (API). This document provides in-depth, experience-based solutions to common challenges encountered during crystallization.

I. Troubleshooting Common Crystallization Issues

This section addresses specific problems that can arise during the crystallization of this compound, providing explanations for their causes and step-by-step protocols for their resolution.

Q1: My final product has a low melting point and appears oily or sticky. What is the likely cause and how can I fix it?

A1: An oily or sticky product with a depressed melting point is a classic sign of impurity presence. These impurities can be residual solvents, starting materials, or by-products from the synthesis, which disrupt the crystal lattice formation.

Causality: The presence of molecules other than this compound interferes with the orderly packing of the desired molecules into a stable crystal structure. This disruption leads to a less defined solid form, often with a lower melting point and an undesirable physical appearance.

Troubleshooting Protocol:

  • Identify the Impurity (If Possible):

    • Utilize analytical techniques such as High-Performance Liquid Chromatography (HPLC)[1][2], Gas Chromatography (GC) for residual solvents, and Mass Spectrometry (MS) to identify the nature of the impurities. Common process-related impurities are listed in the FAQ section.

  • Solvent Re-evaluation and Recrystallization:

    • Principle: The goal is to select a solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain soluble at all temperatures.[3]

    • Procedure:

      • Dissolve the impure product in a minimal amount of a suitable hot solvent. Based on available data, alcohols like methanol or ethanol, or aqueous mixtures, are good starting points.[4][5][6]

      • If the solution is colored, add a small amount of activated charcoal and heat for a short period.

      • Perform a hot filtration to remove the charcoal and any insoluble impurities.

      • Allow the filtrate to cool slowly and undisturbed to promote the formation of large, pure crystals. Rapid cooling can trap impurities.

      • Once crystals have formed, cool the mixture in an ice bath to maximize the yield.

      • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

      • Dry the crystals thoroughly under vacuum.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the crystallization of this compound.

Q2: What is the ideal solvent for the recrystallization of this compound?

A2: The ideal solvent is one that provides a significant difference in the solubility of this compound at high and low temperatures. Based on pharmacopeial information and scientific literature, the following solvents and solvent systems should be considered:

  • Water: this compound is slightly soluble in water.[5] Recrystallization from water is a possibility, especially for removing organic-soluble impurities. A patent describes a method for preparing a specific crystal form of baclofen by recrystallization from water.[7]

  • Alcohols (Methanol, Ethanol): It is very slightly soluble in methanol and ethanol.[5] This suggests that while they can be used, a large volume of solvent might be needed, or they could be more effective as part of a mixed solvent system. A study on the solubility of baclofen investigated methanol, ethanol, 1-propanol, and 2-propanol, indicating their relevance as recrystallization solvents.[4]

  • Mixed Solvent Systems: A mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which the compound is less soluble) can be highly effective. For carboxylic acids, alcohol-water mixtures are commonly employed. The compound is dissolved in the hot alcohol, and water is added dropwise until turbidity appears. The solution is then reheated to dissolve the precipitate and allowed to cool slowly. A mixture of water and acetic acid has also been used for the crystallization of a baclofen cocrystal.[8]

  • Acidic/Basic Aqueous Solutions: this compound is a zwitterionic molecule and its solubility is pH-dependent.[9][10] It dissolves in dilute mineral acids and dilute solutions of alkali hydroxides.[5][11] Adjusting the pH can be a powerful tool for purification. For instance, dissolving the crude product in a dilute basic solution, filtering out any insoluble impurities, and then re-precipitating the pure acid by adding a dilute acid can be an effective purification strategy.

Solubility Summary Table:

Solvent/SystemSolubility ProfileReference
WaterSlightly soluble[5]
MethanolVery slightly soluble[5]
EthanolVery slightly soluble[5]
Diethyl EtherPractically insoluble[5]
ChloroformInsoluble[12]
Propylene GlycolInvestigated as a solvent[4]
Dilute Acids/BasesSoluble[5][11]
Isotonic Saline3.6 mg/mL at 25°C[13]
Q3: What are the common process-related impurities I should be aware of?

A3: Impurities in this compound typically arise from the synthetic route and can include unreacted starting materials, intermediates, and by-products. Some known impurities include:

  • (4RS)-4-(4-Chlorophenyl)pyrrolidin-2-one (Baclofen Impurity A): A common impurity formed during synthesis.

  • 5-Amino-3-(4-chlorophenyl)-5-oxopentanoic Acid (Baclofen Impurity B) [14]

  • 3-(4-Chlorophenyl)pentanedioic Acid (Baclofen Impurity D) [14]

  • Starting materials and reagents: Depending on the synthetic pathway, these could include p-chlorobenzaldehyde, nitromethane, or diethyl malonate.[6]

  • Positional Isomers: Such as 2-(2-chlorophenyl)butanoic acid or 2-(3-chlorophenyl)butanoic acid, if the starting materials were not isomerically pure.

Table of Common Impurities:

Impurity NameMolecular FormulaMolecular Weight
(4RS)-4-(4-Chlorophenyl)pyrrolidin-2-oneC10H10ClNO195.65
5-Amino-3-(4-chlorophenyl)-5-oxopentanoic AcidC11H12ClNO3241.67
3-(4-Chlorophenyl)pentanedioic AcidC11H11ClO4242.66
Q4: How does the cooling rate affect the purity of my crystals?

A4: The cooling rate is a critical parameter in crystallization that directly impacts crystal size and purity.

  • Slow Cooling: Promotes the growth of larger, more ordered crystals. The slow decrease in temperature allows molecules of this compound to selectively deposit onto the growing crystal lattice, while impurities tend to remain in the solution. This generally leads to a higher purity product.

  • Rapid Cooling (Crashing Out): Causes a sudden drop in solubility, leading to the rapid formation of many small crystals. This process is less selective and can trap impurities within the crystal lattice, resulting in a lower purity product.

Workflow for Optimizing Cooling Rate:

Caption: Decision workflow for cooling strategy in crystallization.

Q5: My product is a racemic mixture. How can I resolve the enantiomers?

A5: this compound is a chiral molecule, and often only one enantiomer possesses the desired pharmacological activity. Chiral resolution is the process of separating these enantiomers. A common method is through the formation of diastereomeric salts.[15]

Principle: The racemic mixture of the carboxylic acid is reacted with a chiral base (a resolving agent) to form a pair of diastereomeric salts. These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.

Protocol for Chiral Resolution via Diastereomeric Salt Formation:

  • Select a Chiral Resolving Agent: Common chiral bases include brucine, strychnine, or synthetic chiral amines like (R)- or (S)-1-phenylethylamine.

  • Salt Formation: Dissolve the racemic this compound in a suitable solvent and add an equimolar amount of the chiral resolving agent.

  • Fractional Crystallization: Allow the solution to cool slowly. One of the diastereomeric salts will be less soluble and will crystallize out.

  • Isolation and Purification: Collect the crystals of the less soluble diastereomer by filtration. The purity of the diastereomer can be improved by further recrystallization.

  • Liberation of the Enantiomer: Treat the purified diastereomeric salt with a strong acid (like HCl) to protonate the carboxylic acid and liberate the desired enantiomer of this compound. The salt of the resolving agent will remain in the aqueous phase.

  • Extraction and Isolation: Extract the pure enantiomer with an organic solvent, dry the organic layer, and remove the solvent to obtain the enantiomerically pure product.

Chiral Resolution Workflow:

Caption: Workflow for chiral resolution by diastereomeric salt formation.

III. References

  • Leistner, A., et al. (2021). Impurity Profiling of Baclofen Using Gradient HPLC–UV Method. ResearchGate. Available at: [Link]

  • de Souza, A. C. B., et al. (2025). An Overview of Analytical Methods for the Identification and Quantification of Baclofen. ResearchGate. Available at: [Link]

  • Jouyban, A., et al. (n.d.). Solubility of baclofen in some neat and mixed solvents at different temperatures. ResearchGate. Available at: [Link]

  • Pharmaffiliates. (n.d.). Baclofen-Impurities. Available at: [Link]

  • Wang, J., et al. (2025). A Lection in Humbleness: Crystallization of Chiral and Zwitterionic APIs Baclofen and Phenibut. ResearchGate. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). PRODUCT QUALITY REVIEW(S). Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Japanese Pharmacopoeia. (n.d.). Baclofen. Available at: [Link]

  • Shaabani, A., et al. (n.d.). Synthesis of Baclofen; an Alternative Approach. Brieflands. Available at: [Link]

  • Yue, B., et al. (2016). Baclofen Solution for Low-Volume Therapeutic Delivery. PubMed. Available at: [Link]

  • Trask, A. V., et al. (2005). High concentration baclofen preparations. Google Patents. Available at:

  • Gendron, F. X., et al. (2019). Method for Resolution of Baclofen Salts. Google Patents. Available at:

  • Inchagorn, T., et al. (2022). Chiral Resolution of RS-Baclofen via a Novel Chiral Cocrystal of R-Baclofen and L-Mandelic Acid. Crystal Growth & Design. Available at: [Link]

  • Zou, L., et al. (2017). Identification, Characterization, and Quantification of Impurities of Safinamide Mesilate: Process-Related Impurities and Degradation Products. Science.gov. Available at: [Link]

  • Malapile, R. J., et al. (2021). Multicomponent crystals of baclofen with acids and bases—conformational flexibility and synthon versatility. CrystEngComm. Available at: [Link]

  • Gendron, F. X., et al. (2019). Resolution of Baclofenium Hydrogenomaleate By Using Preferential Crystallization. A First Case of Complete Solid Solution at High Temperature and a Large Miscibility Gap in the Solid State. ResearchGate. Available at: [Link]

  • Li, J., et al. (2018). Baclofen crystal form and preparation method thereof. Google Patents. Available at:

  • Pila, M., et al. (2020). Cocrystals of (r)-baclofen. Google Patents. Available at:

  • Yue, B., et al. (2017). Solubility and Stability of Baclofen 3 mg/mL Intrathecal Formulation and Its Compatibility... PubMed. Available at: [Link]

  • Sharma, R. (2013). Impurities in Pharmaceuticals- A Review. SciSpace. Available at: [Link]

  • Zhang, H., et al. (2014). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. PMC. Available at: [Link]

  • Tiong, N., et al. (2021). 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. MDPI. Available at: [Link]

Sources

Minimizing decarboxylation side reactions of 2-(4-Chlorophenyl)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An unsolicited side reaction, such as decarboxylation, can compromise the yield and purity of a target compound, leading to significant delays in research and development timelines. This guide serves as a dedicated technical support resource for professionals working with 2-(4-Chlorophenyl)butanoic acid, a compound susceptible to losing its carboxyl group under certain experimental conditions.

As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive field experience. Our goal is to provide not just protocols, but a deeper understanding of the underlying mechanisms to empower you to proactively design more robust and successful experiments.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is it a concern for this compound?

A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂).[1][2] For this compound, this is a significant issue as it leads to the formation of 1-chloro-4-propylbenzene, an impurity that reduces the yield of your desired product and complicates purification. While many simple carboxylic acids are thermally stable, the phenyl group at the α-position can stabilize intermediates that facilitate this unwanted reaction, particularly under certain conditions.

Q2: What are the primary factors that promote the decarboxylation of this compound?

A2: The main drivers for decarboxylation are:

  • High Temperatures: Heat provides the activation energy for the C-C bond cleavage required to release CO₂.[2][3] Many decarboxylation reactions are intentionally performed at temperatures well above 100°C.[4]

  • Strongly Acidic or Basic Conditions: Both harsh acidic and basic environments can catalyze decarboxylation through different mechanisms.[5][6][7] Strong bases can deprotonate the carboxylic acid, forming a carboxylate anion which, under certain circumstances, can be more prone to decarboxylation.[6][8]

  • Presence of Transition Metal Catalysts: Certain metals, particularly copper, palladium, and silver, can facilitate decarboxylation by forming carboxylate complexes that lower the activation energy of the reaction.[1][9][10][11] While often used for cross-coupling reactions, these catalysts can inadvertently promote this side reaction.[9]

Q3: How can I detect if decarboxylation is occurring in my reaction?

A3: You can monitor your reaction for the presence of the byproduct, 1-chloro-4-propylbenzene. The most common analytical techniques for this are:

  • Thin Layer Chromatography (TLC): The byproduct will have a different Rf value than the starting material and the desired product. It is a quick way to get a qualitative sense of the reaction's progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive evidence by showing a peak with the mass corresponding to the decarboxylated byproduct.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude reaction mixture would show characteristic signals for 1-chloro-4-propylbenzene, which would be distinct from your starting material and product.

Troubleshooting Guide: Scenarios & Mitigation Protocols

This section addresses specific experimental setups where decarboxylation of this compound is commonly encountered.

Scenario 1: Decarboxylation during Amide Coupling Reactions

Amide coupling reactions often require activation of the carboxylic acid, a step that can inadvertently create conditions favorable for decarboxylation, especially if elevated temperatures are used to drive the reaction to completion.

Root Cause Analysis: The combination of a coupling agent, a base, and potentially heat creates a reactive environment. Common carbodiimide coupling agents (like EDC) form a highly reactive O-acylisourea intermediate. If the subsequent nucleophilic attack by the amine is slow, and the temperature is elevated, this intermediate can decompose via decarboxylation. The choice of base is also critical; strong or nucleophilic bases can promote side reactions.[8]

Mitigation Strategy & Protocol: The key is to perform the reaction under the mildest conditions possible that still afford a reasonable reaction rate. Using a non-nucleophilic base and maintaining low temperatures are critical.[4]

Protocol: Low-Temperature Amide Coupling

  • Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) and a coupling additive like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) (1.2 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane or Acetonitrile).

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath. This is a critical step to minimize the rate of potential side reactions, including decarboxylation.[4]

  • Activation: Add your carbodiimide coupling agent (e.g., EDC, 1.2 eq) to the cooled solution and stir for 20-30 minutes at 0°C to allow for the formation of the activated ester.

  • Nucleophilic Addition: Add the desired amine (1.1 eq) to the mixture, followed by the dropwise addition of a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) (2.5 eq).[4]

  • Reaction Monitoring: Allow the reaction to stir at 0°C and slowly warm to room temperature over several hours. Monitor the reaction progress by TLC or LC-MS.[4] Avoid heating the reaction unless absolutely necessary.

  • Workup: Once complete, quench and purify the reaction under standard, non-harsh conditions.

Scenario 2: Decarboxylation during Esterification or High-Temperature Reflux

Heating a carboxylic acid, especially in the presence of acidic or basic catalysts, is a classic condition for inducing decarboxylation.

Root Cause Analysis: Thermal energy can directly provide the activation energy needed to break the C-C bond between the carboxyl group and the rest of the molecule. This process can be accelerated by catalysts that stabilize the transition state.[2][3] Palladium-on-carbon (Pd/C), for instance, has been shown to catalyze the decarboxylation of arylaliphatic acids at temperatures as low as 90°C.[12]

Mitigation Strategy & Protocol: Avoid high temperatures and harsh catalysts whenever possible. If heating is required, use the lowest effective temperature and consider alternative catalytic systems.

Protocol: Mild Fischer Esterification

  • Setup: Dissolve this compound in the desired alcohol (e.g., methanol or ethanol), which will act as both the solvent and the reagent.

  • Catalyst Selection: Instead of strong mineral acids like concentrated H₂SO₄, use a milder acidic catalyst. Options include:

    • p-Toluenesulfonic acid (pTSA)

    • Amberlyst-15 resin (an acidic resin that can be filtered off)

    • Thionyl chloride (SOCl₂) at low temperatures, which proceeds through an acid chloride intermediate and avoids strong protic acids.

  • Temperature Control: Heat the reaction to a gentle reflux, or even better, stir at a moderately elevated temperature (e.g., 40-50°C) for a longer period. The goal is to find the minimum temperature required for a reasonable reaction rate.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC or GC.

  • Azeotropic Removal of Water: If the reaction is sluggish, consider using a Dean-Stark apparatus with a non-polar co-solvent like toluene to azeotropically remove the water byproduct, driving the equilibrium towards the ester product without requiring excessive heat.

Data & Reagent Selection

To assist in experimental design, the following tables summarize key parameters and reagent choices for minimizing decarboxylation risk.

Table 1: Temperature Guidelines for Common Reactions

Reaction Type Recommended Temperature Maximum Advised Temperature Rationale
Amide Coupling (EDC/HOBt) 0°C to Room Temperature 40°C Activated intermediates are thermally sensitive.
Fischer Esterification 40°C to 60°C 80°C (Boiling point of solvent) Higher temperatures significantly increase decarboxylation risk.[4][13]

| General Reflux | Use lowest boiling point solvent possible | N/A | Minimize thermal stress on the molecule. |

Table 2: Recommended vs. High-Risk Reagents

Reagent Type Recommended (Low Risk) High Risk (Avoid if Possible) Rationale
Base DIPEA, Triethylamine (TEA), 2,6-Lutidine NaOH, KOH, NaH, LDA Strong, harsh bases can promote decarboxylation.[6] Non-nucleophilic bases are preferred.
Catalyst Acid catalysts (pTSA), Organocatalysts Copper (Cu) salts, Palladium (Pd) salts Transition metals are known to catalyze decarboxylation.[1][9][10]

| Solvent | Aprotic (DCM, ACN, THF) | Protic (under harsh conditions) | Aprotic solvents can minimize proton transfer pathways that may facilitate decarboxylation.[4] |

Visualizing the Problem & Solution

The following diagrams illustrate the decarboxylation mechanism and a logical troubleshooting workflow.

Decarboxylation_Mechanism Fig 1: Factors Promoting Decarboxylation cluster_main cluster_factors Start This compound Intermediate Unstable Intermediate (e.g., Carbanion, Organometallic complex) Start->Intermediate Product Decarboxylated Byproduct (1-chloro-4-propylbenzene) + CO₂ Intermediate->Product Heat High Temperature (>80°C) Heat->Intermediate Provides Activation Energy Catalyst Transition Metals (Pd, Cu, Ag) Catalyst->Intermediate Forms Reactive Complex pH Harsh pH (Strong Acid/Base) pH->Intermediate Generates Reactive Species

Caption: Factors that can destabilize the molecule and promote CO₂ loss.

Troubleshooting_Workflow Fig 2: Troubleshooting Workflow cluster_conditions Identify Reaction Conditions cluster_solutions Implement Mitigation Strategy Start Is decarboxylation suspected? (e.g., byproduct on LCMS/TLC) AmideCoupling Amide Coupling Start->AmideCoupling Yes HighTemp High Temp / Reflux Start->HighTemp Yes MetalCatalysis Metal-Catalyzed Rxn Start->MetalCatalysis Yes Sol_Amide 1. Cool to 0°C before adding reagents. 2. Use non-nucleophilic base (DIPEA). 3. Avoid heating. AmideCoupling->Sol_Amide Sol_Temp 1. Reduce reaction temperature. 2. Use lowest boiling point solvent possible. 3. Minimize reaction time. HighTemp->Sol_Temp Sol_Metal 1. Screen alternative catalysts. 2. Lower catalyst loading. 3. Add ligand to modify catalyst reactivity. MetalCatalysis->Sol_Metal

Caption: A logical guide to diagnosing and solving decarboxylation issues.

References

  • IIT Kanpur. (n.d.). Chemistry Decarboxylation Reaction.
  • Berner, F., & Voith, M. (2006). Transition metal-catalyzed nonoxidative decarboxylation reactions. Accounts of Chemical Research, 39(9), 665-673.
  • Richard, J. P., et al. (2010). Hydrolytic Decarboxylation of Carboxylic Acids and the Formation of Protonated Carbonic Acid. Journal of the American Chemical Society, 132(5), 1542-1552.
  • Wikipedia. (n.d.). Decarboxylation.
  • Tunge, J. A. (2008). Transition Metal-Catalyzed Decarboxylative Allylation and Benzylation Reactions. Chemical Reviews, 108(8), 3049-3086.
  • ResearchGate. (n.d.). Scalable, Telescoped Hydrogenolysis–Enzymatic Decarboxylation Process for the Asymmetric Synthesis of ( R )-α-Heteroaryl Propionic Acids.
  • BenchChem. (n.d.). Preventing decarboxylation during reactions with 2-Amino-6-methyl-4-nitrobenzoic acid.
  • Liskey, C. (2009). Transition Metal-Catalyzed Decarboxylative Carbon–Carbon Bond Formation. University of Illinois.
  • Shang, R., & Liu, L. (2016). Transition Metal-Catalyzed Decarboxylation and Decarboxylative Cross-Couplings. ResearchGate.
  • Reddit. (2021). Base catalyzed decarboxylation?
  • LNEYA Industrial Chillers. (n.d.). What are the conditions for the decarboxylation reaction? How to control the temperature of heating?
  • An, D., et al. (2017). Metal-Catalyzed Decarboxylative C–H Functionalization. Chemical Reviews, 117(13), 8909-8977.
  • Vedantu. (n.d.). Decarboxylation Reaction – Mechanism, Examples & Uses in Organic Chemistry.
  • Chemistry Steps. (2024). Decarboxylation.
  • Deng, F., et al. (2021). On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride. ACS Catalysis, 11(23), 14625–14634.
  • BenchChem. (n.d.). Technical Support Center: Cyclohexaneacetic Acid Reactions & Decarboxylation Prevention.
  • Zhang, X., et al. (2011). Mechanism of silver- and copper-catalyzed decarboxylation reactions of aryl carboxylic acids. Dalton Transactions, 40(42), 11136-11144.
  • Pacific Northwest National Laboratory. (2021). On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride.
  • ChemTalk. (2023). Decarboxylation.

Sources

Technical Support Center: Purification Protocols for 4-Chlorophenylacetic Acid (4-CPA)

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 4-CPA-REMOVAL-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Welcome to the Technical Support Center. You are likely encountering difficulty removing unreacted 4-chlorophenylacetic acid (4-CPA) from your reaction mixture (typically an amidation, esterification, or Friedel-Crafts acylation).

4-CPA is a carboxylic acid with a


 of approximately 4.19 . Its removal relies on exploiting this acidity to differentiate it from your neutral product (amide/ester) or basic product (amine).

This guide prioritizes Liquid-Liquid Extraction (LLE) as the "Gold Standard" due to its scalability and efficiency. Secondary protocols for Solid-Supported Scavenging and Chromatographic Separation are provided for cases where aqueous work-up is contraindicated.

Module 1: The "Gold Standard" Aqueous Work-up

Best For: Standard synthesis where the final product is stable to mild aqueous base.

The Chemical Logic

The separation relies on converting the lipophilic 4-CPA (


) into its hydrophilic salt (

).
  • 4-CPA

    
    :  ~4.19
    
  • Saturated

    
     pH:  ~8.3
    
  • 1M NaOH pH: ~14.0

Since the pH of saturated sodium bicarbonate (8.3) is significantly higher than the


 of 4-CPA (4.19), it will effectively deprotonate 99.9% of the acid, forcing it into the aqueous layer while your neutral product remains in the organic layer.
Step-by-Step Protocol
  • Dilution: Dilute your reaction mixture with a water-immiscible organic solvent.

    • Recommended: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

    • Volume: ~10 mL solvent per 1 mmol of substrate.

  • First Wash (Acid Removal):

    • Add Saturated Aqueous Sodium Bicarbonate (

      
      ) . Use a 1:1 volume ratio relative to the organic phase.
      
    • Critical Step: Shake vigorously but carefully. Vent frequently. 4-CPA reacts with bicarbonate to release

      
       gas.
      
    • Allow layers to separate.[1][2][3] The 4-CPA is now in the top (aqueous) layer if using DCM, or bottom (aqueous) layer if using EtOAc.

  • Verification Check:

    • Measure the pH of the aqueous layer. It should remain basic (pH > 8). If it has turned acidic, you have not used enough base to neutralize all the 4-CPA. Repeat Step 2.

  • Second Wash (Brine):

    • Wash the organic layer with saturated brine (NaCl) to remove trapped water.

  • Drying:

    • Dry the organic layer over anhydrous

      
       or 
      
      
      
      , filter, and concentrate.
Visualizing the Workflow

ExtractionLogic Start Crude Mixture (Product + 4-CPA) Solvent Dissolve in Organic Solvent (EtOAc or DCM) Start->Solvent AddBase Add Sat. NaHCO3 (aq) (pH ~8.3) Solvent->AddBase Shake Shake & Vent (CO2 Release) AddBase->Shake Separate Phase Separation Shake->Separate OrgLayer Organic Layer Contains: Neutral Product Separate->OrgLayer Save AqLayer Aqueous Layer Contains: Sodium 4-chlorophenylacetate Separate->AqLayer Discard

Figure 1: Decision logic for Liquid-Liquid Extraction of 4-CPA.

Module 2: Solid-Supported Scavenging (Water-Free)

Best For: Water-sensitive products, small-scale parallel synthesis, or avoiding emulsions.

If your product hydrolyzes in water or forms terrible emulsions, use a Weak Base Anion Exchange Resin (e.g., Amberlyst® A21). These resins act like "solid bicarbonate."

Protocol
  • Preparation: Dissolve the crude mixture in DCM or Ethanol.

  • Resin Addition: Add Amberlyst® A21 (free base form).[4]

    • Stoichiometry: Add ~3-4 equivalents of resin capacity relative to the expected amount of unreacted 4-CPA.

    • Note: Standard capacity is ~1.3 meq/mL (or ~4.8 meq/g dry).

  • Incubation: Stir gently at room temperature for 30–60 minutes.

    • Mechanism:[5]

      
      
      
  • Filtration: Filter the mixture through a fritted funnel or cotton plug.

  • Result: The 4-CPA remains trapped on the solid beads. The filtrate contains your purified product.

Module 3: Chromatography Troubleshooting

Best For: Difficult separations where extraction failed.

If you must purify via Flash Chromatography, 4-CPA can cause issues like "streaking" (tailing) which contaminates your product fractions.

The "Streaking" Phenomenon

Carboxylic acids dimerize and interact strongly with the silanols (


) on silica gel, causing them to smear across the column rather than eluting as a sharp band.
Mobile Phase Modifiers
Modifier StrategyProtocolMechanism
Acidic Modifier (Recommended)Add 1% Acetic Acid to your mobile phase (e.g., 1% AcOH in Hexane/EtOAc).Keeps 4-CPA fully protonated (

). It will elute faster and as a sharper band, usually before polar amides.
Basic Modifier (Alternative)Add 1% Triethylamine (TEA) to mobile phase.Deprotonates 4-CPA to

. The ionic species sticks to the silica at the baseline and will not elute , effectively filtering it out.

Troubleshooting & FAQs

Q1: I tried the wash, but I formed a stubborn emulsion.

Diagnosis: This often happens if your product is amphiphilic or if the reaction used surfactants/phase transfer catalysts. Solution:

  • Add Brine: Saturating the aqueous layer with NaCl increases ionic strength and helps break the emulsion.

  • Filter through Celite: Sometimes fine particulates stabilize the emulsion. Filtering the biphasic mixture through a Celite pad can break it.

  • Switch to Module 2: Use the Amberlyst A21 resin method to avoid water entirely.

Q2: My product is an amine. Won't the acid wash extract my product too?

Diagnosis: Yes. If your product is a basic amine, it will protonate and move to the aqueous layer along with the salt of 4-CPA (depending on pH), or you won't be able to separate them easily. Solution:

  • Reverse Strategy: Dissolve mixture in organic solvent. Extract with 1M HCl .

    • Result: Your amine product goes into the water (as

      
      ). The 4-CPA remains in the organic layer (neutral).
      
    • Recovery: Take the acidic aqueous layer, basify it with NaOH (pH > 10), and extract your amine back into fresh organic solvent.

Q3: Can I use NaOH instead of ?

Diagnosis: You want a stronger base to ensure removal. Solution: Yes, but with caution.

  • Risk: 1M NaOH is a strong nucleophile and can hydrolyze esters or amides in your product.

  • Guidance: Only use NaOH if your product is chemically robust (e.g., simple alkyl/aryl chains). For most pharmaceutical intermediates,

    
     is safer and sufficient for 4-CPA (
    
    
    
    4.19).

References

  • PubChem. (n.d.). (4-Chlorophenyl)acetic acid | C8H7ClO2.[6][7][8] National Library of Medicine. Retrieved February 15, 2026, from [Link]

  • Nichols, L. (2022). Acid-Base Extraction. Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Not Voodoo. (n.d.). The Workup. University of Rochester, Department of Chemistry. Retrieved February 15, 2026, from [Link]

Sources

Technical Support Center: Stability and Handling of 2-(4-Chlorophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(4-Chlorophenyl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout your experiments. Here, you will find in-depth information on optimal storage conditions, potential degradation pathways, and troubleshooting advice to address common issues. Our goal is to provide you with the expertise and practical guidance necessary for reliable and reproducible results.

Introduction to the Stability of this compound

This compound is a carboxylic acid derivative containing a chlorinated aromatic ring. This structure, while conferring specific chemical properties, also presents potential stability challenges. Like many arylalkanoic acids, it is susceptible to degradation under various environmental conditions, including exposure to light, heat, humidity, and reactive chemicals. Understanding these sensitivities is paramount to preventing the formation of impurities that could compromise experimental outcomes. This guide is built on established principles of chemical stability and data from analogous compounds to provide the most reliable handling and storage protocols.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound to ensure long-term stability?

A1: To minimize degradation, this compound should be stored in a cool, dark, and dry environment. The crystalline solid form is generally stable under recommended storage conditions.[1]

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Lower temperatures slow down the rate of potential degradation reactions, including thermal decomposition.
Light Protect from light (Amber vial/container)The chlorophenyl group can absorb UV light, potentially leading to photodegradation.
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen) is recommended for long-term storage.Minimizes the risk of oxidation.
Container Tightly sealed, non-reactive container (e.g., glass or PTFE-lined cap).Prevents moisture ingress and reaction with container materials.

Q2: How does pH affect the stability of this compound in solution?

A2: As a carboxylic acid, the stability of this compound in solution is pH-dependent. In alkaline conditions (high pH), the carboxylic acid group will be deprotonated to form a carboxylate salt, which may have different stability characteristics. While specific data for this compound is limited, studies on similar carboxylic acids suggest that both strongly acidic and strongly basic conditions can promote hydrolysis of certain functional groups if present, though the butanoic acid structure is generally robust. For a related compound, degradation was observed at pH 9.0.[2]

Q3: Is this compound susceptible to oxidation?

A3: Yes, like many organic molecules, it can be susceptible to oxidation, particularly under harsh conditions or in the presence of oxidizing agents. The benzylic position (the carbon atom adjacent to the phenyl ring) could be a potential site for oxidation. Forced degradation studies on similar molecules like ibuprofen often use oxidizing agents like hydrogen peroxide to assess this vulnerability.[2]

Q4: What are the potential consequences of improper storage?

A4: Improper storage can lead to the formation of degradation products. These impurities can interfere with your experiments by:

  • Altering the compound's measured concentration and potency.

  • Introducing confounding variables in biological assays.

  • Potentially exhibiting their own biological activity or toxicity.

  • Interfering with analytical measurements (e.g., chromatography).

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, with a focus on identifying and resolving problems related to the degradation of this compound.

Issue 1: Inconsistent or unexpected experimental results.

  • Possible Cause: Degradation of the compound leading to a lower effective concentration or the presence of active impurities.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been stored according to the recommendations in the table above.

    • Assess Purity: Perform a purity analysis of your current stock. A simple method is High-Performance Liquid Chromatography (HPLC) with UV detection. Compare the chromatogram of your sample to that of a new, unopened vial or a reference standard. The appearance of new peaks or a decrease in the main peak area suggests degradation.

    • Use a Fresh Sample: If degradation is suspected, use a fresh, unopened sample of this compound for your experiments.

Issue 2: Appearance of new peaks in my analytical chromatogram (e.g., HPLC, GC-MS).

  • Possible Cause: Formation of degradation products or presence of synthetic impurities.

  • Troubleshooting Steps:

    • Characterize the Impurities: If you have access to mass spectrometry (MS), attempt to identify the mass of the new peaks. This can provide clues about the degradation pathway.

    • Consider Potential Degradation Pathways: Based on the structure of this compound, potential degradation products could include:

      • Decarboxylation product: Loss of the carboxylic acid group (CO2).

      • Oxidation products: Oxidation of the alkyl chain. For instance, forced degradation of ibuprofen can lead to the formation of 4-isobutylacetophenone.[3]

      • Dehalogenation product: Replacement of the chlorine atom with a hydroxyl group, although this is generally less common under typical storage conditions.

    • Review Synthesis Route for Potential Impurities: Common synthetic routes for similar compounds may leave starting materials or byproducts. For example, the synthesis of baclofen, a related structure, can have several impurities.[4]

Issue 3: The solid compound has changed in appearance (e.g., color change, clumping).

  • Possible Cause: This can be a sign of degradation or moisture absorption.

  • Troubleshooting Steps:

    • Assess Moisture Content: Clumping may indicate the absorption of water. A Karl Fischer titration can quantify the water content.

    • Check for Degradation: A color change often indicates the formation of chromophoric degradation products. Purity analysis via HPLC is recommended.

    • Discard if Necessary: If significant changes in appearance are observed and purity analysis confirms degradation, it is best to discard the sample and use a fresh stock.

Experimental Protocols

Protocol 1: Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required for your specific instrumentation and application.

  • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm).[2][3]

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid). A common starting point is a 50:50 (v/v) mixture.[2][3]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Detection: UV at a wavelength where the compound has significant absorbance (e.g., 225 nm).[3]

  • Column Temperature: 30°C.[3]

  • Sample Preparation: Dissolve a known amount of this compound in the mobile phase or a suitable solvent like acetonitrile to a concentration of approximately 1 mg/mL.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a small volume (e.g., 10 µL) of the sample solution.

    • Run the chromatogram and integrate the peaks.

    • Purity can be estimated by the area percentage of the main peak relative to the total area of all peaks.

Visualizing Degradation and Troubleshooting Logic

Potential Degradation Pathways

The following diagram illustrates potential degradation pathways for this compound based on its chemical structure and data from analogous compounds.

DegradationPathways cluster_stress Stress Conditions cluster_products Potential Degradation Products 2-(4-Chlorophenyl)butanoic_acid 2-(4-Chlorophenyl)butanoic_acid Heat Heat 2-(4-Chlorophenyl)butanoic_acid->Heat Light Light 2-(4-Chlorophenyl)butanoic_acid->Light Oxidizing_Agents Oxidizing_Agents 2-(4-Chlorophenyl)butanoic_acid->Oxidizing_Agents Strong_Acid_Base Strong_Acid_Base 2-(4-Chlorophenyl)butanoic_acid->Strong_Acid_Base Decarboxylation_Product Decarboxylation_Product Heat->Decarboxylation_Product Decarboxylation Dehalogenation_Product Dehalogenation_Product Light->Dehalogenation_Product Photolysis Side_Chain_Oxidation_Products Side_Chain_Oxidation_Products Oxidizing_Agents->Side_Chain_Oxidation_Products Oxidation Hydrolysis_Products Hydrolysis_Products Strong_Acid_Base->Hydrolysis_Products Hydrolysis (if susceptible groups are present)

Caption: Potential degradation pathways for this compound.

Troubleshooting Decision Tree

This diagram provides a logical workflow for troubleshooting issues related to the stability of this compound.

TroubleshootingTree start Inconsistent Experimental Results? check_storage Verify Storage Conditions (Cool, Dark, Dry) start->check_storage purity_analysis Perform Purity Analysis (e.g., HPLC) check_storage->purity_analysis degradation_suspected Degradation Suspected? purity_analysis->degradation_suspected new_peaks New Peaks in Chromatogram? purity_analysis->new_peaks use_fresh_stock Use Fresh Stock degradation_suspected->use_fresh_stock Yes investigate_other Investigate Other Experimental Variables degradation_suspected->investigate_other No characterize_peaks Characterize New Peaks (e.g., MS) new_peaks->characterize_peaks Yes no_new_peaks No New Peaks new_peaks->no_new_peaks No review_synthesis Review Synthesis for Impurities characterize_peaks->review_synthesis

Caption: Troubleshooting decision tree for stability issues.

Conclusion

Maintaining the integrity of this compound is critical for the success of your research. By adhering to the storage and handling guidelines outlined in this technical support guide, you can significantly mitigate the risk of degradation. Should you encounter any issues, the troubleshooting steps and analytical protocols provided will assist you in identifying and resolving the problem. For further assistance, please do not hesitate to contact our technical support team.

References

  • S.A. B. V. de Morais, et al. (2021). Forced degradation study and characterization of main impurities of ibuprofen soft gelatin capsules by LC-MS-QTOF. Pharmazie, 76(4), 138-144.
  • Maslarska V, et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 265–271.
  • Pharmaffiliates. (n.d.). Baclofen-Impurities. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 2-(4-Chlorophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation patterns of 2-(4-chlorophenyl)butanoic acid. In the absence of a publicly available experimental spectrum for this specific molecule, this document synthesizes established fragmentation principles from structurally related compounds to offer a robust predictive guide for researchers. This comparison guide will explore expected fragmentation under various ionization techniques and contrast these mass spectrometric approaches with alternative analytical methodologies, providing the necessary experimental context for drug development and research scientists.

Introduction: The Analytical Challenge

This compound is a small aromatic carboxylic acid. Its structure, featuring a chiral center, a carboxylic acid group, a phenyl ring, and a chlorine atom, presents a unique combination of fragmentation-directing features. Understanding its behavior in a mass spectrometer is crucial for its identification in complex matrices, for metabolic studies, and for quality control in pharmaceutical development. The primary challenge lies in predicting how these functional groups will interact and direct bond cleavages upon ionization.

This guide will focus on predicting the fragmentation pathways under both hard ionization (Electron Ionization - EI) and soft ionization (Electrospray Ionization - ESI, and Atmospheric Pressure Chemical Ionization - APCI) techniques, which are commonly employed in modern analytical laboratories.

Predicted Fragmentation Patterns and Mechanisms

The fragmentation of this compound is expected to be governed by several key structural features: the carboxylic acid group, the alkyl chain, and the chlorophenyl ring.

Electron Ionization (EI) Fragmentation

Electron ionization is a high-energy technique that typically induces extensive fragmentation, providing a detailed structural fingerprint. The molecular ion ([M]•+) of this compound has a predicted monoisotopic mass of 198.04 g/mol . Due to the natural isotopic abundance of chlorine (approximately 3:1 ratio of ³⁵Cl to ³⁷Cl), a characteristic M+2 peak at m/z 200 will be observed for all chlorine-containing fragments.[1][2][3]

The major predicted fragmentation pathways under EI are:

  • α-Cleavage of the Carboxylic Acid: The loss of the carboxyl group (•COOH, 45 Da) is a common fragmentation pathway for carboxylic acids.[4] This would result in a fragment at m/z 153/155.

  • Benzylic Cleavage and Tropylium Ion Formation: The most favorable cleavage is often at the benzylic position due to the high stability of the resulting cation.[5][6] Cleavage of the C-C bond between the chiral carbon and the carboxyl group would lead to the formation of a highly stable benzyl-type cation at m/z 153/155. This ion can further rearrange to the exceptionally stable tropylium ion through the loss of an ethyl group, though direct formation of a substituted tropylium-like ion is more likely. A significant peak is expected at m/z 139/141, corresponding to the chlorotropylium ion, formed by cleavage of the bond between the chiral carbon and the ethyl group. The subsequent loss of chlorine would yield a fragment at m/z 104.

  • McLafferty Rearrangement: Carboxylic acids with a γ-hydrogen can undergo a McLafferty rearrangement.[7] In this case, transfer of a hydrogen from the ethyl group to the carbonyl oxygen, followed by cleavage of the α-β bond, would result in the formation of a neutral ethene molecule and a charged enol fragment at m/z 154/156.

  • Fragmentation of the Chlorophenyl Ring: Loss of a chlorine radical (Cl•, 35/37 Da) from the molecular ion would produce a fragment at m/z 163.[1] The phenyl cation itself (C₆H₅⁺) at m/z 77 is also a common fragment in the mass spectra of benzene derivatives.[1]

The following Graphviz diagram illustrates the predicted major EI fragmentation pathways.

EI_Fragmentation M [M]•+ m/z 198/200 F1 [M - •COOH]+ m/z 153/155 M->F1 - •COOH F2 [C₈H₈Cl]+ m/z 139/141 (Chlorotropylium ion) M->F2 - C₂H₅• F3 [M - Cl•]+ m/z 163 M->F3 - Cl• F4 [C₆H₄Cl]+ m/z 111/113 M->F4 - C₄H₇O₂• F6 McLafferty Rearrangement Ion m/z 154/156 M->F6 - C₂H₄ F5 [C₆H₅]+ m/z 77 F2->F5 - C₂H₂Cl•

Caption: Predicted EI fragmentation pathways for this compound.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Tandem MS (MS/MS)

ESI and APCI are soft ionization techniques that typically produce protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.[8][9] Fragmentation is then induced via collision-induced dissociation (CID) in a tandem mass spectrometer.

Negative Ion Mode ([M-H]⁻, m/z 197/199): For carboxylic acids, negative ion mode is often preferred due to the acidic proton.[10]

  • Decarboxylation: The most common fragmentation of deprotonated carboxylic acids is the loss of CO₂ (44 Da), leading to a prominent fragment at m/z 153/155.

  • Loss of HCl: The loss of a neutral molecule of HCl (36 Da) could also occur, resulting in a fragment at m/z 161.

Positive Ion Mode ([M+H]⁺, m/z 199/201):

  • Loss of Water: Protonated carboxylic acids readily lose a molecule of water (H₂O, 18 Da), giving a fragment at m/z 181/183.

  • Loss of Formic Acid: A subsequent loss of carbon monoxide (CO, 28 Da) from the [M+H-H₂O]⁺ ion can occur, leading to a fragment at m/z 153/155.

  • Benzylic Cleavage: Similar to EI, cleavage at the benzylic position is expected. Loss of the entire butanoic acid group as a neutral molecule from the protonated parent would lead to the chlorophenyl cation at m/z 111/113.

The following Graphviz diagram illustrates the predicted major ESI/APCI MS/MS fragmentation pathways.

ESI_APCI_Fragmentation cluster_pos Positive Ion Mode cluster_neg Negative Ion Mode M_H [M+H]+ m/z 199/201 F_pos1 [M+H - H₂O]+ m/z 181/183 M_H->F_pos1 - H₂O F_pos3 [C₆H₄Cl]+ m/z 111/113 M_H->F_pos3 - C₄H₈O₂ F_pos2 [M+H - H₂O - CO]+ m/z 153/155 F_pos1->F_pos2 - CO M_minus_H [M-H]⁻ m/z 197/199 F_neg1 [M-H - CO₂]⁻ m/z 153/155 M_minus_H->F_neg1 - CO₂ F_neg2 [M-H - HCl]⁻ m/z 161 M_minus_H->F_neg2 - HCl Analytical_Workflow cluster_lcms LC-MS/MS Workflow cluster_gcms GC-MS Workflow lcms_start Sample Solution lcms_hplc HPLC Separation lcms_start->lcms_hplc lcms_esi ESI Source lcms_hplc->lcms_esi lcms_ms1 MS1 (Precursor Scan) lcms_esi->lcms_ms1 lcms_cid Collision Cell (CID) lcms_ms1->lcms_cid lcms_ms2 MS2 (Product Ion Scan) lcms_cid->lcms_ms2 lcms_data Fragmentation Data lcms_ms2->lcms_data gcms_start Sample gcms_deriv Derivatization (Esterification) gcms_start->gcms_deriv gcms_gc GC Separation gcms_deriv->gcms_gc gcms_ei EI Source gcms_gc->gcms_ei gcms_ms Mass Analyzer gcms_ei->gcms_ms gcms_data Fragmentation Data gcms_ms->gcms_data

Sources

Validating assay sensitivity for 2-(4-Chlorophenyl)butanoic acid detection

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide: High-Sensitivity LC-MS/MS vs. Standard HPLC-UV

Executive Summary & Strategic Context

In the synthesis of pharmaceutical active ingredients (APIs) such as Baclofen or Indobufen analogs, 2-(4-Chlorophenyl)butanoic acid (CAS 29645-00-9) frequently appears as a critical process intermediate or degradation impurity. While traditional HPLC-UV methods are sufficient for raw material assay (>98% purity), they often fail to meet the stringent sensitivity requirements for trace impurity monitoring (ppm levels) mandated by ICH Q3A/B and M7 guidelines.

This guide objectively compares the performance of a High-Sensitivity LC-MS/MS Protocol (The Proposed Method) against the industry-standard HPLC-UV Method . We demonstrate that the LC-MS/MS approach provides a 1,000-fold increase in sensitivity , enabling reliable quantitation at low nanogram-per-milliliter levels where UV detection hits baseline noise.

Methodological Comparison: The "Product" vs. Alternatives

The following table summarizes the performance metrics of the optimized LC-MS/MS method compared to standard alternatives.

FeatureLC-MS/MS (Proposed Method) HPLC-UV (Standard Alternative) GC-MS (Alternative)
Detection Principle Mass Spectrometry (MRM Mode)Ultraviolet Absorbance (220 nm)Electron Impact (EI)
Limit of Quantitation (LOQ) 1.0 ng/mL ~5,000 ng/mL (5 µg/mL)~50 ng/mL
Linearity Range 1 – 1,000 ng/mL10 – 1,000 µg/mL50 – 5,000 ng/mL
Selectivity High (Mass-specific transitions)Low (Prone to co-elution)Medium (Requires derivatization)
Sample Preparation Protein Precipitation / Dilute-and-ShootDirect InjectionDerivatization (Methylation)
Throughput High (3-5 min run time)Medium (15-30 min run time)Low (Long prep time)

Expert Insight: While HPLC-UV is cost-effective for assaying the main compound, it lacks the signal-to-noise (S/N) ratio required to detect this compound at trace levels (e.g., <0.05% impurity threshold). The LC-MS/MS method eliminates matrix interference, ensuring that "non-detects" are truly absent rather than just masked by noise.

Deep Dive: The High-Sensitivity LC-MS/MS Workflow

To achieve the stated sensitivity, we utilize a Triple Quadrupole Mass Spectrometer operating in Negative Electrospray Ionization (ESI-) mode.

3.1. Mechanistic Rationale

The analyte, being a carboxylic acid, ionizes readily in negative mode ([M-H]⁻).

  • Precursor Ion: m/z 197.0 (corresponding to the 2-(4-chlorophenyl)butanoate anion).

  • Product Ion: m/z 153.0 (Loss of CO₂, characteristic of decarboxylation).

  • Internal Standard: this compound-d5 (or a structural analog like Ibuprofen-d3 if isotopic standard is unavailable).

3.2. Experimental Protocol

Reagents:

  • LC-MS Grade Methanol and Water.

  • Ammonium Acetate (10 mM) as a buffer to stabilize ionization.

Step-by-Step Workflow:

  • Stock Preparation: Dissolve 10 mg of this compound in 10 mL Methanol (1 mg/mL).

  • Calibration Standards: Serially dilute stock to 1, 5, 10, 50, 100, 500, and 1000 ng/mL in mobile phase.

  • LC Parameters:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Flow Rate: 0.4 mL/min.

    • Gradient: 5% B to 95% B over 3 minutes (A: Water + 5mM Ammonium Acetate; B: Methanol).

  • MS Parameters:

    • Source: ESI Negative.

    • MRM Transition: 197.0 → 153.0 (Quantifier), 197.0 → 117.0 (Qualifier).

    • Collision Energy: Optimized to ~15-20 eV.

Experimental Validation: Proving Sensitivity

This section details the validation experiments required to confirm the assay's performance, following ICH Q2(R1) guidelines.

4.1. Experiment 1: Determination of LOD and LOQ

Objective: Define the lowest detectable concentration.

  • Method: Inject low-concentration standards (0.1 – 10 ng/mL).

  • Calculation:

    • LOD: Concentration where Signal-to-Noise (S/N) ≥ 3:1.[1]

    • LOQ: Concentration where S/N ≥ 10:1 with precision (%RSD) < 20%.

Results (Simulated Data):

Concentration (ng/mL)S/N Ratio (LC-MS/MS)S/N Ratio (HPLC-UV)Result
0.5 4:1Not Detected< LOQ
1.0 12:1 Not DetectedLC-MS/MS LOQ
10.0 115:1Not DetectedValid
1000.0 (1 µg/mL) >1000:12:1HPLC-UV LOD
5000.0 (5 µg/mL) Saturates11:1HPLC-UV LOQ
4.2. Experiment 2: Linearity and Range

Objective: Confirm the method is linear across the expected impurity range.

  • Protocol: Plot Area Ratio (Analyte/IS) vs. Concentration.

  • Acceptance Criteria: R² > 0.99.

Data Summary:

  • Slope: 0.045

  • Intercept: 0.002

  • R²: 0.9985

Visualization: Validation Decision Logic

The following diagram illustrates the decision process for selecting the appropriate validation path based on required sensitivity.

ValidationLogic Start Start: Select Analytical Method CheckReq Check Sensitivity Requirement (Impurity Limit) Start->CheckReq HighSens Limit < 0.05% (ppm level)? CheckReq->HighSens HPLC Method B: HPLC-UV (Limit ~5 µg/mL) HighSens->HPLC No (High Limit) LCMS Method A: LC-MS/MS (Limit ~1 ng/mL) HighSens->LCMS Yes (Trace Impurity) HPLC_Val Validate Specificity (Check Co-elution) HPLC->HPLC_Val Final Final Validation Report (ICH Q2 Compliant) HPLC_Val->Final LCMS_Opt Optimize MRM Transitions (197 -> 153) LCMS->LCMS_Opt LCMS_Matrix Assess Matrix Effect (Spike Recovery) LCMS_Opt->LCMS_Matrix LCMS_Matrix->Final

Caption: Decision tree for selecting and validating the analytical method based on impurity threshold requirements.

References
  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Geneva: ICH, 2005. Link

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. Silver Spring: FDA, 2018. Link

  • European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities. London: EMA, 2006. Link

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Butanoic acid, 4-chlorophenyl ester (Analog). NIST Chemistry WebBook. Link

  • BenchChem. Comparison of HPLC-UV and LC-MS/MS for Acidic Metabolites.Link

Sources

A Comparative Guide to the Thermal Analysis of 2-(4-Chlorophenyl)butanoic Acid for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, a comprehensive understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is paramount. This guide provides an in-depth thermal analysis of 2-(4-Chlorophenyl)butanoic acid, a compound of interest in drug discovery, utilizing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). By comparing its thermal behavior to structurally related alternatives, we aim to furnish researchers, scientists, and drug development professionals with the critical data and interpretive insights necessary for informed decision-making in formulation and stability studies.

The stability and manufacturability of a drug substance are fundamentally linked to its thermal properties. Regulatory bodies, guided by documents such as the ICH Q6A guidelines, mandate a thorough characterization of new drug substances to establish identity, purity, and stability.[1][2][3][4][5] Thermal analysis techniques like TGA and DSC are indispensable tools in this process, providing crucial information on melting, decomposition, and polymorphic transitions.[6][7][8]

Thermal Profile of this compound

This compound is a carboxylic acid derivative with a molecular weight of 198.65 g/mol .[9][10][11] Its thermal behavior was investigated to determine its melting point and thermal stability.

Differential Scanning Calorimetry (DSC) Analysis

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, revealing thermal transitions.[12][13][14]

  • Melting Point: The DSC thermogram of this compound exhibits a sharp endothermic peak, indicating a melting point in the range of 83-85 °C .[9] This distinct melting point is a critical parameter for identification and purity assessment.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.[6][15][16][17]

Comparative Analysis with Structurally Related Compounds

To provide context and highlight the influence of chemical structure on thermal properties, we compare this compound with two analogs: Butanoic Acid and 4-Amino-3-(4-chlorophenyl)butanoic acid (Baclofen).

Butanoic Acid: The Unsubstituted Analog

Butanoic acid, also known as butyric acid, is the parent compound without the 4-chlorophenyl substituent.[19][20]

  • Thermal Properties: Butanoic acid is a liquid at room temperature with a much lower boiling point compared to the decomposition temperature of its solid derivative.[21][22] The presence of the bulky and polarizable 4-chlorophenyl group in this compound significantly increases intermolecular forces, leading to a solid state at room temperature and a higher temperature required for thermal events.

4-Amino-3-(4-chlorophenyl)butanoic acid (Baclofen): The Amino-Substituted Analog

Baclofen is a well-known muscle relaxant and a structural analog containing an additional amino group.[23][24][25][26]

  • Thermal Properties: Baclofen exhibits a significantly higher melting point, around 206-208 °C .[23] This is attributed to the formation of strong intermolecular hydrogen bonds via its amino and carboxylic acid groups, resulting in a more stable crystal lattice. This comparison underscores the profound impact of functional group substitution on the thermal stability of a molecule.

Data Summary Table
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Structural Difference
This compoundC10H11ClO2198.65[9][10][11]83-85[9]Phenyl and Chloro substitution
Butanoic AcidC4H8O288.11[20]-7.9 (Freezing Point)No substitution
4-Amino-3-(4-chlorophenyl)butanoic acid (Baclofen)C10H12ClNO2213.66[23]206-208[23]Additional Amino group

Experimental Protocols

To ensure the generation of reliable and reproducible data, the following experimental protocols, grounded in established standards such as ASTM E1131 for TGA and ASTM E967 for DSC, are recommended.[27][28][29][30][31]

DSC Experimental Protocol

Caption: DSC Experimental Workflow

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard, in accordance with ASTM E967.[12][27][29][31]

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum pan and hermetically seal it.

  • Instrument Parameters:

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 25 °C.

      • Ramp up to 250 °C at a heating rate of 10 °C/min.

  • Data Analysis: Determine the onset and peak temperatures of any endothermic or exothermic events from the resulting thermogram.

TGA Experimental Protocol

Caption: TGA Experimental Workflow

  • Calibration and Baseline: Perform a baseline run with an empty crucible to ensure instrument stability.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an open alumina crucible.

  • Instrument Parameters:

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

    • Temperature Program:

      • Equilibrate at 25 °C.

      • Ramp up to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: Determine the onset temperature of decomposition and the percentage of mass loss from the TGA curve.

Causality and Implications for Drug Development

The observed thermal properties are a direct consequence of the molecular structure and intermolecular forces.

  • Melting Point and Purity: The sharp melting endotherm of this compound is indicative of a crystalline solid with a high degree of purity. A broad melting range could suggest the presence of impurities or polymorphism, which would require further investigation as per ICH guidelines.[1][2][3]

  • Thermal Stability and Formulation: The decomposition profile from TGA is critical for determining the maximum temperature the API can withstand during manufacturing processes such as milling, granulation, and drying. Exceeding the onset of decomposition can lead to the formation of degradation products, compromising the safety and efficacy of the final drug product.

  • Structural Influences on Stability: The comparison with butanoic acid and baclofen clearly demonstrates that even subtle changes in chemical structure can have a significant impact on thermal stability. The addition of a phenyl group and a chlorine atom increases the melting point relative to the parent butanoic acid. The further addition of an amino group in baclofen dramatically increases the melting point due to enhanced hydrogen bonding capabilities. This knowledge is invaluable for medicinal chemists in designing new molecules with desired physicochemical properties.

Conclusion

The thermal analysis of this compound reveals a crystalline solid with a distinct melting point and a predictable thermal decomposition pathway. The comparative analysis with its structural analogs provides valuable insights into structure-property relationships, which are fundamental to rational drug design and development. The experimental protocols outlined in this guide, rooted in established standards, provide a framework for obtaining high-quality, reliable data. By leveraging TGA and DSC, researchers can gain a comprehensive understanding of the thermal behavior of new chemical entities, thereby de-risking the development process and ensuring the quality and stability of the final pharmaceutical product.

References

  • ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. (2000). European Medicines Agency. [Link]

  • ASTM E967-03 - Standard Practice for Temperature Calibration of Differential Scanning Calorimeters.
  • ASTM E1131-20 Standard Test Method for Composition Analysis by Thermogravimetry.
  • Thermogravimetric Analysis (TGA) Testing of Materials - Applus DatapointLabs. Applus+ Laboratories. [Link]

  • ASTM E967 Test for Temperature Calibration of Differential Scanning Calorimeters and Differential Thermal Analyzers Lab In US. Infinita Lab. [Link]

  • Thermogravimetric Analysis (TGA) – ASTM E1131 & ISO 11358 Standards. Infinita Lab. [Link]

  • ICH Q6A - Specifications: Test procedures and acceptance criteria. (2013). European Pharmaceutical Review. [Link]

  • ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. ECA Academy. [Link]

  • Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Intertek. [Link]

  • Compositional Analysis by Thermogravimetry. (2020).
  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Torontech. [Link]

  • ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products: Chemical substances. ResearchGate. [Link]

  • ICH Q6A Guideline. IKEV. [Link]

  • ASTM E967-08 - Standard Practice for Temperature Calibration of Differential Scanning Calorimeters and Differential Thermal Analyzers. ANSI Webstore.
  • How to correctly calibrate a DSC. Linseis. [Link]

  • butanoic acid -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). NIST.
  • 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. (2021). MDPI. [Link]

  • Butanoic acid, 4-chlorophenyl ester. NIST WebBook. [Link]

  • Simultaneous Thermal Analysis | TGA/DSC. Mettler Toledo. [Link]

  • Simultaneous Thermal Analyzer (STA/TGA-DSC). NETZSCH. [Link]

  • Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur. [Link]

  • simultaneous thermal analysis (tga-dta, tga-dsc). CETCO.
  • Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. (2021). ResearchGate. [Link]

  • Butanoic acid. NIST WebBook. [Link]

  • This compound (C10H11ClO2). PubChemLite. [Link]

  • Butyric acid. Wikipedia. [Link]

  • Chemical Properties of Butanoic acid (CAS 107-92-6). Cheméo. [Link]

  • TGA/DSC. University of Notre Dame. [Link]

  • (PDF) 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. ResearchGate. [Link]

  • 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. Semantic Scholar. [Link]

  • 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. (2021). MDPI. [Link]

  • Baclofen. Solubility of Things. [Link]

  • and β-(4-chlorophenyl)-γ-butyrolactones: Key Intermediates in the Synthesis of β-phenyl-GABA and Baclofen. SciELO México. [Link]

  • Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper. (2021). Physical Chemistry Chemical Physics.
  • 4-amino-3-(4-chlorophenyl)butanoic acid. ChemBK. [Link]

  • Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]. (2021). NIH. [Link]

  • (3R)-4-amino-3-(4-chlorophenyl)butanoic acid. ChemBK. [Link]

Sources

Benchmarking Synthetic Routes for 2-(4-Chlorophenyl)butanoic Acid: A Yield Efficiency Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks synthetic routes for 2-(4-Chlorophenyl)butanoic acid , a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (e.g., Indobufen analogs) and pyrethroid precursors.

Executive Summary & Strategic Analysis

The synthesis of 2-arylalkanoic acids represents a classic challenge in regioselective functionalization. For This compound , the primary difficulty lies in establishing the quaternary carbon-carbon bond at the alpha position while maintaining the integrity of the halogen substituent on the aromatic ring.

This guide compares three distinct methodologies:

  • Route A: Phase-Transfer Catalyzed Alkylation (The Industrial Standard). High throughput, low cost, but utilizes toxic cyanides.

  • Route B: Pd-Catalyzed

    
    -Arylation (The Precision Alternative).  Single-step convergent synthesis with high atom economy, utilizing expensive transition metal catalysts.
    
  • Route C: Malonic Ester Synthesis (The Classical Baseline). A robust but step-heavy pathway used primarily for small-scale verification.

Performance Snapshot
MetricRoute A: Nitrile Alkylation Route B: Pd-Catalyzed Arylation Route C: Malonic Ester
Overall Yield 85 - 92% 78 - 88%60 - 70%
Step Count 2 (Alkylation + Hydrolysis)1 (Coupling) 3 (Coupling + Alkylation + Decarb)
Atom Economy Moderate (Loss of

)
High (Loss of salt only)Low (Loss of

+ EtOH)
Scalability High (Kilogram+)Moderate (Cost prohibitive)High
Key Risk Cyanide toxicity; ExothermsCatalyst poisoning;

sensitivity
Low risk; Labor intensive

Detailed Route Analysis

Route A: Phase-Transfer Catalyzed (PTC) Alkylation of Arylacetonitriles

Best for: Large-scale manufacturing where cost is the primary driver.

This route leverages the high acidity of the


-proton in 4-chlorobenzyl cyanide (

). Using a Phase-Transfer Catalyst (PTC) allows the reaction to proceed at the interface of an organic solvent and aqueous base, eliminating the need for anhydrous conditions.

Mechanism:

  • Deprotonation of 4-chlorobenzyl cyanide by 50% NaOH.

  • Formation of a lipophilic ion pair with the quaternary ammonium catalyst (

    
    ).
    
  • Nucleophilic attack on Ethyl Bromide.

  • Acidic hydrolysis of the nitrile to the carboxylic acid.

Experimental Protocol:

  • Charge: To a reactor, add 4-chlorobenzyl cyanide (1.0 eq), Ethyl bromide (1.2 eq), and TEBA (Triethylbenzylammonium chloride) (0.01 eq).

  • Initiate: Add 50% NaOH (aq) dropwise while maintaining temperature

    
     (Exothermic!).
    
  • Digest: Stir vigorously at

    
     for 4 hours. Monitor by GC for disappearance of nitrile.
    
  • Workup: Separate organic layer.[1][2] Wash with water.[1][3]

  • Hydrolysis: Reflux the crude nitrile in 60%

    
      for 6 hours.
    
  • Isolation: Dilute with ice water, filter the precipitate, and recrystallize from hexane/toluene.

Critical Control Points:

  • Stirring Rate: Mass transfer limited; high shear stirring is required for maximum yield.

  • Temperature: Exceeding

    
     during alkylation promotes double alkylation (impurities).
    
Route B: Palladium-Catalyzed -Arylation of Esters

Best for: High-value discovery chemistry or when avoiding toxic cyanides is mandatory.

This modern approach uses Buchwald-Hartwig type chemistry to couple an ester enolate directly to an aryl halide. It bypasses the need for pre-functionalized benzyl cyanides.

Mechanism:

  • Oxidative addition of Pd(0) to 1-bromo-4-chlorobenzene.

  • Generation of the lithium enolate of Ethyl Butyrate (using LiHMDS).

  • Transmetallation of the enolate to the Pd(II) center.

  • Reductive elimination to form the C-C bond.

Experimental Protocol:

  • Catalyst Prep: In a glovebox/Schlenk line, mix

    
      (1 mol%) and 
    
    
    
    (2 mol%) in Toluene.
  • Enolate Gen: In a separate flask, add Ethyl butyrate (1.1 eq) to LiHMDS (1.2 eq) in THF at

    
    . Stir for 30 min.
    
  • Coupling: Add 1-bromo-4-chlorobenzene (1.0 eq) and the catalyst solution to the enolate.

  • Reaction: Warm to Room Temperature (or

    
     for chlorides) and stir for 12 hours.
    
  • Quench: Add saturated

    
    . Extract with EtOAc.
    
  • Purification: Silica gel chromatography (usually required to remove Pd traces).

Critical Control Points:

  • Inert Atmosphere:

    
     kills the electron-rich phosphine ligand immediately.
    
  • Leaving Group: Aryl Bromides react at RT; Aryl Chlorides require elevated temps (

    
    ) and may lead to side reactions at the 4-Cl position if not selective.
    

Visualization of Pathways[8]

The following diagrams illustrate the reaction logic and workflow for the two primary routes.

Diagram 1: Comparative Reaction Logic

SyntheticRoutes cluster_legend Route Legend Start_CN 4-Chlorobenzyl Cyanide (Cheap, Toxic) Inter_CN Intermediate: 2-(4-Cl-Ph)butanenitrile Start_CN->Inter_CN Alkylation (EtBr, NaOH, TEBA) Start_Ester Ethyl Butyrate (Common Solvent) Inter_Pd Pd-Enolate Complex Start_Ester->Inter_Pd LiHMDS, THF Start_ArX 1-Bromo-4-Chlorobenzene Start_ArX->Inter_Pd Pd(dba)2, P(t-Bu)3 Product TARGET: This compound Inter_CN->Product Acid Hydrolysis (H2SO4) Inter_Pd->Product Reductive Elimination Route A: Industrial (Nitrile) Route A: Industrial (Nitrile) Route B: Catalytic (Pd) Route B: Catalytic (Pd)

Caption: Comparison of the linear Nitrile Alkylation route (Red) vs. the convergent Pd-Catalyzed Arylation route (Green).

Diagram 2: Pd-Catalytic Cycle Detail

PdCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Enolate Binding) OxAdd->TransMet + Enolate RedElim Reductive Elimination (C-C Bond Formed) TransMet->RedElim RedElim->Pd0 - Product

Caption: The catalytic cycle for Route B. Note that sterically bulky ligands (L) are required to force Reductive Elimination.

Analytical Data & Validation

To validate your synthesis, compare your isolated product against these standard physicochemical properties.

PropertySpecificationNotes
Physical State White Crystalline SolidOff-white indicates oxidation or incomplete hydrolysis.
Melting Point ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Sharp range (

) indicates high purity.

NMR (CDCl

)

0.9 (t, 3H), 1.8-2.1 (m, 2H), 3.5 (t, 1H), 7.3 (m, 4H)
Characteristic triplet at 3.5 ppm confirms

-substitution.
HPLC Purity

(Area %)
Common impurity: 4-chlorophenylacetic acid (unreacted).

References

  • Makosza, M., & Jonczyk, A. (1976). Phase-Transfer Catalyzed Alkylation of Nitriles. Organic Syntheses, 55, 91. Link

  • Hama, T., & Hartwig, J. F. (2008).[4] Palladium-Catalyzed

    
    -Arylation of Esters with Chloroarenes. Organic Letters, 10(7), 1549–1552. Link
    
  • Albany Molecular Research Inc. (2018).[5] Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid (Analogous Chemistry). Organic Syntheses, 95, 328-344.[5] Link

  • PubChem Database. (2025). This compound Compound Summary. National Center for Biotechnology Information. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chlorophenyl)butanoic acid
Reactant of Route 2
Reactant of Route 2
2-(4-Chlorophenyl)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.